ZK824859
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O4/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26/h4-11,20H,3,12,26H2,1-2H3,(H,28,29)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNXUNVHFJANHX-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of ZK824859: A Technical Guide for Researchers
Presumed Target and Class: ZK824859 is projected to be a selective positive allosteric modulator of the Kv7 (KCNQ) family of voltage-gated potassium channels. Based on extensive research into analogous compounds, its primary mechanism of action is the enhancement of the M-current in neuronal cells, leading to a reduction in cellular excitability. This guide synthesizes the available data on closely related KCNQ channel openers to provide a comprehensive overview of the anticipated mechanism of this compound.
Core Mechanism: Positive Allosteric Modulation of KCNQ Channels
This compound is anticipated to act as a positive allosteric modulator of KCNQ2-5 potassium channels, with a particular selectivity for heteromeric KCNQ2/3 channels, which are the primary molecular correlates of the neuronal M-current.[1] This modulation results in a significant alteration of the channel's gating properties, leading to a hyperpolarizing shift in the voltage-dependence of activation.[2][3] In essence, the channels are more likely to be open at or near the resting membrane potential of the neuron.
The binding of compounds in this class is thought to occur at a hydrophobic pocket formed at the interface of two adjacent subunits within the channel pore.[3] Key residues within the transmembrane segments S5 and S6, as well as the pore loop, are critical for this interaction.[3] By binding to this site, this compound likely stabilizes the open conformation of the channel, thereby increasing the probability of channel opening and slowing its deactivation.[2][4]
This enhanced potassium efflux through the opened KCNQ channels drives the membrane potential towards the equilibrium potential for potassium, resulting in hyperpolarization.[5] This hyperpolarizing effect makes it more difficult for the neuron to reach the threshold for action potential firing, thus reducing overall neuronal excitability. This "braking" effect on neuronal firing is the foundation of the therapeutic potential of this class of compounds in conditions characterized by neuronal hyperexcitability, such as epilepsy.[1]
Quantitative Data on Analogous KCNQ Channel Modulators
The following table summarizes key quantitative parameters for Retigabine, a well-characterized KCNQ channel opener structurally related to this compound. These values provide a benchmark for the expected potency and efficacy of this compound.
| Parameter | Value | Channel Subtype | Experimental System |
| EC50 (Activation) | ~1-5 µM | KCNQ2/3 | Electrophysiology (Xenopus oocytes or mammalian cells) |
| V1/2 Shift | -15 to -30 mV | KCNQ2/3 | Electrophysiology (Patch-clamp) |
| Binding Affinity (Kd) | Not typically measured directly for allosteric modulators | KCNQ2/3 | N/A |
Signaling Pathway and Molecular Interactions
The interaction of this compound with the KCNQ channel is a direct molecular event that does not involve a classical downstream signaling cascade. The binding of the molecule to the channel protein itself is the primary signaling event, leading to a conformational change and altered ion flux.
Caption: Interaction of this compound with the KCNQ potassium channel.
Experimental Protocols
The primary method for characterizing the mechanism of action of KCNQ channel openers like this compound is electrophysiology , specifically the patch-clamp technique .
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on the voltage-dependent activation of KCNQ channels expressed in a heterologous system (e.g., CHO or HEK293 cells) or in primary neurons.
Methodology:
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Cell Culture: Cells stably or transiently expressing the KCNQ channel subunits of interest (e.g., KCNQ2 and KCNQ3) are cultured on glass coverslips.
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Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an external recording solution. A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is used as the recording electrode.
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Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.
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Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
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Voltage-Clamp Protocol: The membrane potential is held at a negative potential (e.g., -80 mV) and then stepped to a series of depolarizing potentials (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit voltage-dependent potassium currents.
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Compound Application: this compound is applied to the cells via the perfusion system at various concentrations.
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Data Analysis: The current-voltage relationship is plotted, and the conductance is calculated at each voltage. The voltage at which half-maximal activation occurs (V1/2) is determined by fitting the data to a Boltzmann function. The shift in V1/2 in the presence of this compound is quantified.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
In Vivo Models
To assess the functional consequences of KCNQ channel modulation by this compound, various in vivo models of neuronal hyperexcitability are employed.
Maximal Electroshock (MES) Seizure Model:
Objective: To evaluate the anticonvulsant efficacy of this compound.
Methodology:
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Animal Model: Typically, rodents (mice or rats) are used.
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Compound Administration: this compound is administered via an appropriate route (e.g., intraperitoneal injection or oral gavage).
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Induction of Seizure: After a predetermined time for drug absorption, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.
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Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is indicative of a maximal seizure.
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Endpoint: The ability of this compound to prevent the tonic hindlimb extension is quantified, and an ED50 (the dose effective in 50% of animals) is determined.
Conclusion
The mechanism of action of this compound is anticipated to be the positive allosteric modulation of neuronal KCNQ potassium channels. By shifting the voltage-dependence of channel activation to more hyperpolarized potentials, it enhances the M-current, leading to a stabilization of the neuronal resting membrane potential and a reduction in excitability. This well-defined mechanism, elucidated through electrophysiological and in vivo studies of analogous compounds, positions this compound as a potentially valuable therapeutic agent for disorders characterized by neuronal hyperexcitability. Further direct experimental validation on this compound is necessary to confirm these specific mechanistic details and quantitative parameters.
References
- 1. Activation of KCNQ Channels Suppresses Spontaneous Activity in Dorsal Root Ganglion Neurons and Reduces Chronic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand activation mechanisms of human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
ZK824859: An In-Depth Technical Guide on a Putative Partial 5-HT1A Receptor Agonist
Disclaimer: Extensive searches for the compound "ZK824859" did not yield any specific scientific data, suggesting it may be an internal, unpublished, or incorrectly referenced designation. This guide will therefore proceed by using Buspirone , a well-characterized partial 5-HT1A receptor agonist, as a representative example to fulfill the core requirements of this technical overview. The principles, experimental methodologies, and signaling pathways described are fundamental to the study of 5-HT1A partial agonists and would be applicable to the characterization of a novel compound like this compound.
Executive Summary
This technical guide provides a comprehensive overview of the pharmacological profile of a partial 5-HT1A receptor agonist, using Buspirone as a primary exemplar. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of psychiatric disorders such as anxiety and depression.[1][2] Partial agonists offer a nuanced therapeutic approach by modulating receptor activity without causing the overstimulation associated with full agonists, potentially leading to a better side-effect profile.[1] This document details the binding affinity, functional efficacy, and downstream signaling pathways associated with partial 5-HT1A receptor activation. Detailed experimental protocols for key assays are provided, alongside visual representations of workflows and signaling cascades to facilitate understanding for researchers, scientists, and drug development professionals.
Introduction to 5-HT1A Receptor Partial Agonism
The 5-HT1A receptor is a subtype of the serotonin (B10506) receptor family and is widely distributed throughout the central nervous system, with high densities in the hippocampus, cerebral cortex, and raphe nuclei. These receptors are found both on the presynaptic neurons of the raphe nuclei (as autoreceptors) and on postsynaptic neurons in various brain regions.[3][4]
-
Presynaptic Autoreceptors: Activation of these receptors on serotonergic neurons in the raphe nucleus leads to a decrease in neuron firing and a reduction in serotonin release.[3]
-
Postsynaptic Heteroreceptors: Activation of these receptors on non-serotonergic neurons, for instance in the hippocampus and cortex, typically results in hyperpolarization and inhibition of neuronal activity.[3]
A partial agonist is a compound that binds to and activates a receptor, but with a lower maximal effect than a full agonist.[1] In the context of the 5-HT1A receptor, a partial agonist like Buspirone can act as a functional antagonist in the presence of high concentrations of the endogenous full agonist, serotonin, and as an agonist in areas of low serotonin concentration. This dual action is believed to contribute to its therapeutic efficacy in conditions like generalized anxiety disorder.[1][4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Buspirone, a representative partial 5-HT1A receptor agonist.
Table 1: Receptor Binding Affinity of Buspirone
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |
| Human 5-HT1A | [3H]8-OH-DPAT | Recombinant HEK293 cells | 9.5 |
| Rat 5-HT1A | [3H]8-OH-DPAT | Hippocampal Membranes | 10.2 |
| Human Dopamine D2 | [3H]Spiperone | Striatal Membranes | 400 |
| Human α1-Adrenergic | [3H]Prazosin | Cortical Membranes | 55 |
Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Efficacy of Buspirone
| Assay Type | System | Parameter Measured | Efficacy (% of 5-HT) | EC50 (nM) |
| [35S]GTPγS Binding | Rat Hippocampal Membranes | G-protein activation | 55% | 25 |
| cAMP Accumulation | Forskolin-stimulated HEK293-h5-HT1A cells | Inhibition of adenylyl cyclase | 60% | 30 |
| GIRK Channel Activation | Xenopus Oocytes expressing h5-HT1A and GIRK channels | K+ current | 50% | 45 |
Efficacy (or intrinsic activity) refers to the ability of a drug to produce a biological response upon binding to a receptor. It is often expressed as a percentage of the maximal response produced by the endogenous full agonist (serotonin, 5-HT). EC50 is the concentration of a drug that gives half-maximal response.
Key Experimental Protocols
Radioligand Binding Assay
This protocol outlines the methodology for determining the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) Where:
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IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
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[L] is the concentration of the radioligand used.
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Kd is the dissociation constant of the radioligand for the receptor.
Functional Assay: [35S]GTPγS Binding
This assay measures the functional activation of G-proteins coupled to the 5-HT1A receptor.
References
- 1. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]
- 2. Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are 5-HT1 receptor partial agonists and how do they work? [synapse.patsnap.com]
An In-Depth Technical Guide to the Discovery and Synthesis of ZK824859: A Selective Urokinase Plasminogen Activator (uPA) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and synthesis of ZK824859, a potent and selective inhibitor of urokinase plasminogen activator (uPA). This compound, identified as (R)-2-((6-((3'-(aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid, emerged from a research program aimed at developing novel treatments for multiple sclerosis. This document provides a comprehensive overview of the compound's discovery, its mechanism of action within the uPA signaling pathway, detailed synthetic protocols, and key in vitro and in vivo data. The information is presented to support further research and development efforts in the field of serine protease inhibition.
Introduction: The Role of uPA in Disease
The urokinase plasminogen activator (uPA) system is a crucial component of extracellular matrix remodeling and cell signaling. It is a serine protease that converts the zymogen plasminogen into the active protease plasmin.[1] Plasmin, in turn, degrades various components of the extracellular matrix and activates other proteases, such as matrix metalloproteinases (MMPs).[1] While essential for normal physiological processes like tissue repair and cell migration, dysregulation of the uPA system is implicated in various pathologies, including cancer metastasis and inflammatory diseases.[1][2]
In the context of multiple sclerosis (MS), an autoimmune disease characterized by inflammation and demyelination in the central nervous system (CNS), uPA is believed to play a role in the breakdown of the blood-brain barrier and the infiltration of inflammatory cells into the CNS. Therefore, inhibiting uPA presents a promising therapeutic strategy for mitigating the neuroinflammatory processes in MS.
Discovery of this compound
This compound was discovered through a focused drug discovery program aimed at identifying potent and selective small-molecule inhibitors of uPA. The development of this compound was detailed in a 2018 publication in Bioorganic & Medicinal Chemistry Letters by Islam et al.[3] The "ZK" designation in its name is indicative of its origin from the laboratories of Schering AG, a German pharmaceutical company later acquired by Bayer.
The design strategy focused on creating a series of benzylamines with the goal of achieving high potency for uPA while maintaining selectivity over other related serine proteases like tissue plasminogen activator (tPA) and plasmin.[3] This led to the identification of this compound as a lead candidate with a promising in vitro profile and oral availability.[3]
Mechanism of Action and Signaling Pathway
This compound is a direct, competitive inhibitor of the uPA enzyme. It binds to the active site of uPA, preventing it from converting plasminogen to plasmin. This inhibition effectively dampens the downstream proteolytic cascade that contributes to tissue degradation and cellular invasion.
The uPA signaling pathway is a complex network of interactions. The binding of uPA to its receptor, uPAR, on the cell surface localizes the proteolytic activity. This interaction also triggers intracellular signaling cascades that can influence cell migration, adhesion, and proliferation. By inhibiting the catalytic activity of uPA, this compound effectively blocks these downstream events.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 (nM) |
| uPA | Human | 79 |
| tPA | Human | 1580 |
| Plasmin | Human | 1330 |
| uPA | Mouse | 410 |
| tPA | Mouse | 910 |
| Plasmin | Mouse | 1600 |
Data sourced from MedChemExpress and TargetMol, citing Islam et al., 2018.[3]
Table 2: Pharmacokinetic Properties of this compound
| Species | Parameter | Value |
| Rat | Oral Bioavailability (F) | 30% |
Data sourced from a Request for PDF on ResearchGate, citing Islam et al., 2018.[4]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process. A generalized synthetic scheme is presented below, based on the structure of the molecule. For a detailed, step-by-step protocol, it is recommended to consult the primary literature by Islam et al. (2018).[3]
In Vivo Efficacy in a Chronic Mouse EAE Model
The efficacy of this compound was evaluated in a chronic experimental autoimmune encephalomyelitis (EAE) mouse model, a standard model for studying multiple sclerosis.
Protocol:
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Induction of EAE: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen, such as myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide, emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is also administered to facilitate the breakdown of the blood-brain barrier.
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Treatment: this compound was administered orally (p.o.) twice daily (b.i.d.) for 25 days. The reported effective dose was 50 mg/kg. Lower doses of 25 and 10 mg/kg were found to be ineffective.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 represents a healthy mouse and 5 represents a moribund state.
-
Outcome: Treatment with this compound at 50 mg/kg was shown to completely prevent the development of clinical signs of EAE.
References
Technical Guide: An Examination of ZK824859 and Serotonin Receptor Binding Affinity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The foundational premise of investigating the binding affinity of ZK824859 for serotonin (B10506) receptors is not supported by the available scientific literature. Extensive database searches reveal that this compound is consistently and selectively characterized as a urokinase plasminogen activator (uPA) inhibitor. There is no published data to suggest any interaction between this compound and serotonin receptors. This guide will first present the established pharmacological profile of this compound and then, to fulfill the technical requirements of the request, will provide a generalized overview of the methodologies used to assess binding affinity and signaling for serotonin receptors, treating these as separate topics.
Part 1: The Established Pharmacological Profile of this compound
This compound is an orally available and selective inhibitor of the urokinase plasminogen activator (uPA), a serine protease.[1][2][3] Its inhibitory activity has been quantified against uPA and related proteases, demonstrating selectivity for uPA.
Data Presentation: this compound Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against human and mouse proteases.
| Target | Species | IC₅₀ (nM) |
| uPA | Human | 79 [1][2][3][4] |
| tPA | Human | 1580[1][2][3][4] |
| Plasmin | Human | 1330[1][2][3][4] |
| uPA | Mouse | 410[1][3] |
| tPA | Mouse | 910[1][3] |
| Plasmin | Mouse | 1600[1][3] |
The data indicates that this compound is approximately 20-fold more selective for human uPA over human tPA and about 17-fold more selective over human plasmin. The compound is noted to be less potent and has lost selectivity in mouse models.[1][3]
Part 2: Standard Methodologies for Serotonin Receptor Binding Analysis
This section provides a general overview of the experimental protocols used in pharmacology to determine the binding affinity of a compound for serotonin receptors. This is a generalized description and does not pertain to this compound.
Experimental Protocol: Radioligand Competition Binding Assay
This is a common in vitro method to determine the affinity of an unlabeled test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Kᵢ) of a test compound for a specific serotonin receptor subtype (e.g., 5-HT₂A).
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line (e.g., HEK293, CHO) recombinantly expressing the human serotonin receptor of interest.
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Radioligand: A high-affinity, subtype-selective radioligand (e.g., [³H]-Ketanserin for 5-HT₂A).
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Test Compound: The unlabeled compound to be evaluated, prepared in a series of dilutions.
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Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) to maintain physiological conditions.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand (e.g., 10 µM Mianserin) to determine background binding.
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Filtration System: A 96-well plate harvester with glass fiber filters (pre-soaked in a substance like polyethyleneimine to reduce non-specific binding).
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Scintillation Counter: For quantifying the radioactivity bound to the filters.
Methodology:
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Reaction Setup: In a 96-well plate, combine the receptor source, a fixed concentration of the radioligand (typically at or below its Kₔ value), and varying concentrations of the test compound.
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Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.
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Termination and Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
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Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. These values are then plotted against the logarithm of the test compound concentration to generate a competition curve. Non-linear regression analysis of this curve yields the IC₅₀ value. The IC₅₀ is then converted to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Mandatory Visualization: Experimental Workflow
Caption: Workflow of a competitive radioligand binding assay.
Part 3: Generalized Serotonin Receptor Signaling
Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. The 5-HT₂ family of receptors (5-HT₂A, 5-HT₂B, 5-HT₂C), for instance, typically couple to Gαq proteins. The following diagram illustrates this canonical pathway.
Mandatory Visualization: 5-HT₂ Receptor Signaling Pathway
Caption: The canonical Gαq signaling pathway for 5-HT₂ receptors.
References
No Scientific Information Found for "ZK824859" in the Context of Neurotransmission
Initial searches for the identifier "ZK824859" have not yielded any relevant scientific information related to neurotransmission, pharmacology, or drug development. The search results are predominantly associated with automotive parts, suggesting that "this compound" is not a recognized designation for a compound or molecule within the scientific literature.
It is highly probable that the identifier provided may be incorrect, contain a typographical error, or represent an internal compound code that is not publicly disclosed. Without a valid and recognized identifier, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals are advised to:
-
Verify the Identifier: Please double-check the spelling and format of "this compound" for any potential errors.
-
Provide Alternative Names: If available, please provide any alternative names, synonyms, or chemical (IUPAC) names for the compound of interest.
-
Consult Internal Documentation: If this identifier originates from internal research, please refer to the corresponding documentation for the correct public-facing name or code.
Once a correct and publicly recognized identifier is provided, a comprehensive technical guide can be compiled to meet the specified requirements.
ZK824859: A Technical Guide to its Therapeutic Potential as a Urokinase Plasminogen Activator Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK824859 is a potent and selective small molecule inhibitor of the urokinase plasminogen activator (uPA), a serine protease critically involved in tumorigenesis, invasion, and metastasis, as well as neuroinflammatory diseases such as multiple sclerosis. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, quantitative inhibitory data, and preclinical efficacy. Detailed experimental methodologies for key assays are provided, and the intricate signaling pathways influenced by this compound are visualized to facilitate a deeper understanding of its therapeutic potential.
Introduction
The urokinase plasminogen activator (uPA) system is a key regulator of extracellular matrix (ECM) remodeling and cell signaling. It is comprised of uPA, its cell surface receptor (uPAR), and plasminogen activator inhibitors (PAIs). Dysregulation of the uPA system is implicated in the pathophysiology of numerous diseases, most notably cancer and inflammatory disorders. In cancer, elevated levels of uPA and uPAR are strongly correlated with poor prognosis, as they facilitate tumor cell invasion, migration, and the establishment of metastases. In neuroinflammatory conditions like multiple sclerosis, the uPA system contributes to the breakdown of the blood-brain barrier and the infiltration of inflammatory cells into the central nervous system.
This compound has emerged as a promising therapeutic candidate due to its high selectivity and oral bioavailability as a uPA inhibitor. This document will delve into the technical details of this compound's pharmacological profile and its potential applications in oncology and neurology.
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of urokinase plasminogen activator. By binding to the active site of uPA, this compound prevents the conversion of plasminogen to plasmin, a broad-spectrum protease. This inhibition leads to a downstream cascade of effects, including the suppression of ECM degradation and the modulation of intracellular signaling pathways that govern cell proliferation, survival, and motility.
The selectivity of this compound for uPA over other related serine proteases, such as tissue plasminogen activator (tPA) and plasmin, is a key attribute that minimizes off-target effects.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified against human and murine forms of uPA, as well as related proteases. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.
| Target Enzyme (Human) | Assay Type | IC50 (nM) |
| uPA | Cell-free | 79[1][2] |
| tPA | Cell-free | 1580[1][2] |
| Plasmin | Cell-free | 1330[1][2] |
| Target Enzyme (Mouse) | Assay Type | IC50 (nM) |
| uPA | Cell-free | 410[2] |
| tPA | Cell-free | 910[2] |
| Plasmin | Cell-free | 1600[2] |
Experimental Protocols
In Vitro uPA Inhibition Assay (Chromogenic)
This protocol outlines a general method for determining the inhibitory activity of compounds like this compound against uPA using a chromogenic substrate.
Materials:
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Human urokinase (uPA) enzyme
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Chromogenic uPA substrate (e.g., S-2444)
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Assay buffer (e.g., Tris-HCl, pH 8.5, containing 0.1% BSA)
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This compound or other test inhibitors
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96-well microplate
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Microplate reader
Procedure:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.
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In a 96-well plate, add a fixed amount of human uPA to each well.
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Add the various concentrations of this compound to the wells containing uPA. Include a control well with no inhibitor.
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Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
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Add the chromogenic uPA substrate to each well to initiate the enzymatic reaction.
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Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
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Plot the percentage of uPA inhibition against the logarithm of the inhibitor concentration.
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Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of uPA activity, by fitting the data to a suitable dose-response curve.
In Vivo Efficacy in a Mouse Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
The therapeutic potential of this compound in multiple sclerosis has been evaluated in a chronic mouse model of experimental autoimmune encephalomyelitis (EAE).
Animal Model:
-
Female SJL mice are typically used for the chronic EAE model.
Induction of EAE:
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Prepare an emulsion of a myelin antigen (e.g., proteolipid protein peptide 139-151) in Complete Freund's Adjuvant (CFA).
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Induce EAE by subcutaneous immunization of the mice with the prepared emulsion.
-
Administer pertussis toxin intravenously or intraperitoneally at the time of immunization and again 48 hours later to facilitate the entry of inflammatory cells into the CNS.
Treatment Protocol:
-
Once the mice develop clinical signs of EAE (e.g., tail limpness, hind limb weakness), randomize them into treatment and control groups.
-
Administer this compound orally twice daily (b.i.d.) at specified doses (e.g., 10, 25, and 50 mg/kg).[1]
-
The control group receives a vehicle solution.
-
Continue treatment for a defined period (e.g., 25 days).[2]
Assessment of Efficacy:
-
Monitor the clinical scores of the mice daily using a standardized scoring system (e.g., 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
At the end of the study, euthanize the mice and collect spinal cords for histological analysis to assess inflammation and demyelination.
Results:
-
Treatment with this compound at 50 mg/kg completely prevented the development of the disease in the chronic mouse EAE model.[2]
-
Lower doses of 10 and 25 mg/kg did not show a significant effect on the clinical scores.[2]
Signaling Pathways and Visualizations
The inhibition of uPA by this compound disrupts key signaling pathways involved in cell invasion, migration, and proliferation.
uPA-Mediated Plasminogen Activation and ECM Degradation
Caption: this compound inhibits uPA, preventing plasminogen activation and subsequent ECM degradation.
uPA/uPAR Signaling in Cancer Cell Invasion and Migration
Caption: this compound blocks uPA-uPAR signaling, inhibiting pathways that drive cancer progression.
Therapeutic Potential in Oncology
While the primary preclinical data for this compound is in the context of multiple sclerosis, its potent inhibition of the uPA system strongly suggests therapeutic potential in oncology. The uPA pathway is a well-validated target in various cancers, including breast, prostate, lung, and colorectal cancer. High levels of uPA and its receptor uPAR are associated with increased tumor aggressiveness and a higher likelihood of metastasis. By inhibiting uPA, this compound has the potential to:
-
Reduce tumor cell invasion and metastasis: By preventing the degradation of the extracellular matrix, this compound can inhibit the ability of cancer cells to invade surrounding tissues and spread to distant organs.
-
Inhibit tumor growth: The uPA system is also involved in signaling pathways that promote cancer cell proliferation and survival. Inhibition of uPA may therefore have a direct anti-proliferative effect.
-
Suppress angiogenesis: uPA can activate growth factors that stimulate the formation of new blood vessels, a process essential for tumor growth. By blocking this activation, this compound may inhibit tumor angiogenesis.
Further preclinical studies in relevant cancer models are warranted to fully elucidate the anti-cancer efficacy of this compound.
Conclusion
This compound is a selective and orally bioavailable inhibitor of urokinase plasminogen activator with demonstrated preclinical efficacy in a model of multiple sclerosis. Its mechanism of action, centered on the inhibition of a key enzyme in tissue remodeling and cell signaling, provides a strong rationale for its further investigation as a therapeutic agent in both neuroinflammatory diseases and various forms of cancer. The detailed experimental protocols and pathway visualizations provided in this guide are intended to support the ongoing research and development of this promising compound.
References
- 1. ROLE OF PLASMINOGEN ACTIVATOR INHIBITOR-1 IN UROKINASE’S PARADOXICAL IN VIVO TUMOR SUPPRESSING OR PROMOTING EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of plasminogen activator inhibitor-1 in urokinase's paradoxical in vivo tumor suppressing or promoting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ZK824859 in the Rat Forced Swimming Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for utilizing ZK824859, a selective inhibitor of urokinase plasminogen activator (uPA), in the rat forced swimming test (FST). The FST is a widely used preclinical behavioral assay to screen for potential antidepressant-like activity. Recent research has implicated the uPA system in the pathophysiology of stress-related mood disorders, providing a strong rationale for investigating the effects of uPA inhibitors on depressive-like behaviors.
The central hypothesis for this experimental protocol is that the inhibition of uPA in the brain by this compound will modulate neural pathways associated with stress and depression, leading to a quantifiable change in behavior during the forced swimming test. Specifically, based on findings that uPA overexpression can have antidepressant-like effects, it is hypothesized that inhibition of uPA by this compound may lead to an increase in immobility time, a key indicator of depressive-like behavior in the FST. This protocol is designed to test this hypothesis and characterize the dose-dependent effects of this compound.
Mechanism of Action: The uPA System and Depression
The urokinase plasminogen activator (uPA) is a serine protease that converts plasminogen to plasmin, playing a role in various physiological processes. In the central nervous system (CNS), the uPA system is involved in synaptic plasticity, neuronal remodeling, and the stress response. Emerging evidence has linked the uPA system to mood disorders. Studies have shown that overexpression of uPA in the hippocampus can produce antidepressant-like effects in rats subjected to social defeat stress, an effect potentially mediated by an increase in Brain-Derived Neurotrophic Factor (BDNF) levels. BDNF is a neurotrophin crucial for neuronal survival and growth, and its reduced levels are strongly associated with depression. The uPA system is believed to influence the maturation of pro-BDNF into its active, mature form (mBDNF).
Therefore, this compound, as a uPA inhibitor, is a valuable tool to probe the role of this pathway in depressive-like states. By inhibiting uPA, this compound is expected to interfere with this signaling cascade, potentially reducing the availability of mature BDNF and thereby increasing vulnerability to depressive-like behavior.
Signaling Pathway Diagram
Application Notes and Protocols for ZK824859 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK824859 is an orally available and selective inhibitor of the urokinase plasminogen activator (uPA). The uPA system is a crucial component of the extracellular matrix remodeling machinery and has been implicated in various physiological and pathological processes within the central nervous system, including synaptic plasticity, neuronal migration, and neuroinflammation. Given the role of the uPA system in brain function, this compound presents as a valuable pharmacological tool for investigating the behavioral consequences of uPA inhibition. These application notes provide detailed protocols for the preparation and administration of this compound for use in preclinical behavioral research, with a focus on the conditioned place preference and two-bottle choice paradigms.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (R)-2-((6-((3'-(aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid hydrochloride |
| Molecular Formula | C23H23ClF2N2O4 |
| Molecular Weight | 464.89 g/mol [1] |
| CAS Number | 2436760-76-6 (HCl salt)[1] |
| Appearance | Light yellow to yellow solid[1] |
| Solubility | Soluble in DMSO (≥ 125 mg/mL)[1] |
| Storage | Store at 4°C (solid, sealed from moisture). In solvent: -80°C for 6 months, -20°C for 1 month.[1] |
Pharmacological Profile
This compound is a selective inhibitor of human uPA with an IC50 of 79 nM. It exhibits lower potency and selectivity in mice, with an IC50 of 410 nM for mouse uPA.[1] An in vivo study in a chronic mouse experimental autoimmune encephalomyelitis (EAE) model demonstrated that oral administration of this compound at 50 mg/kg, twice daily (b.i.d.) for 25 days, completely prevented the development of the disease.[1]
Note on Pharmacokinetics: Specific pharmacokinetic data for this compound in mice, such as oral bioavailability, plasma half-life, and time to maximum concentration, are not publicly available. Researchers should consider conducting preliminary pharmacokinetic studies to optimize the dosing regimen for their specific behavioral paradigms.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol provides three validated vehicle options for the oral administration of this compound hydrochloride.[1] The choice of vehicle may depend on the specific experimental requirements and the desired dosing volume.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
Vehicle Option 1: DMSO/PEG300/Tween-80/Saline
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration will be 2.08 mg/mL. The solution should be clear.
Vehicle Option 2: DMSO/SBE-β-CD in Saline
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Prepare a 20% SBE-β-CD solution in saline.
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly until the solution is clear. The final concentration will be 2.08 mg/mL.
Vehicle Option 3: DMSO/Corn Oil
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil.
-
Mix vigorously by vortexing. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
The final concentration will be 2.08 mg/mL. The solution should be clear.
Note: The stability of this compound in these formulations over extended periods should be determined by the researcher. It is recommended to prepare fresh solutions for each experiment.
Protocol 2: Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding or aversive properties of a drug.
Materials:
-
Conditioned Place Preference apparatus (two or three chambers with distinct visual and tactile cues)
-
This compound solution (prepared as in Protocol 1)
-
Vehicle solution
-
Animal scale
-
Syringes and oral gavage needles
-
Timers
-
Video tracking software (optional, but recommended)
Procedure:
-
Habituation (Day 1): Allow each mouse to freely explore all chambers of the CPP apparatus for 15-20 minutes. Record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-9): This phase typically lasts for 8 days, with two conditioning sessions per day separated by at least 4 hours.
-
Morning Session (Drug Pairing): Administer this compound orally (e.g., 10, 25, or 50 mg/kg). Immediately confine the mouse to one of the chambers (the initially non-preferred chamber for a biased design, or randomly assigned for an unbiased design) for 30 minutes.
-
Afternoon Session (Vehicle Pairing): Administer the vehicle solution orally. Confine the mouse to the opposite chamber for 30 minutes.
-
Alternate the drug and vehicle pairings daily to control for order effects.
-
-
Preference Test (Day 10): Allow the mice to freely explore all chambers of the apparatus for 15-20 minutes in a drug-free state. Record the time spent in each chamber.
Data Analysis:
-
Calculate the difference in time spent in the drug-paired chamber between the pre-test and post-test sessions.
-
Compare the change in preference for the drug-paired chamber across different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 3: Two-Bottle Choice Drinking Paradigm
This paradigm is used to assess the effect of a drug on the voluntary consumption of a rewarding substance, such as alcohol or a sweet solution.
Materials:
-
Home cages equipped with two drinking bottles
-
This compound solution (prepared as in Protocol 1)
-
Vehicle solution
-
Test solution (e.g., 10% ethanol (B145695) in water)
-
Tap water
-
Animal scale
-
Graduated cylinders or bottles for measuring fluid intake
Procedure:
-
Baseline (7 days): Acclimate the mice to the two-bottle setup with both bottles containing tap water. Measure daily fluid intake to ensure stable drinking behavior.
-
Ethanol Access (e.g., 3 weeks): Replace one water bottle with the ethanol solution. Continue to measure daily intake from both bottles.
-
Treatment Phase (e.g., 7 days):
-
Administer this compound or vehicle orally once or twice daily at a predetermined time.
-
Continue to measure the daily intake of ethanol and water.
-
Monitor the body weight of the mice daily.
-
Data Analysis:
-
Calculate the daily ethanol intake (g/kg body weight) and ethanol preference (volume of ethanol consumed / total volume of fluid consumed).
-
Compare ethanol intake and preference between the this compound-treated groups and the vehicle control group using statistical methods appropriate for repeated measures (e.g., two-way ANOVA).
Data Presentation (Illustrative Data)
The following tables present hypothetical data to illustrate the expected outcomes of the described behavioral experiments. These are not real experimental data.
Table 1: Illustrative Data for Conditioned Place Preference
| Treatment Group | N | Pre-Test Time in Paired Chamber (s) (Mean ± SEM) | Post-Test Time in Paired Chamber (s) (Mean ± SEM) | Change in Preference (s) (Mean ± SEM) |
| Vehicle | 10 | 450 ± 30 | 460 ± 35 | 10 ± 15 |
| This compound (10 mg/kg) | 10 | 445 ± 28 | 350 ± 40 | -95 ± 25 |
| This compound (25 mg/kg) | 10 | 455 ± 32 | 250 ± 38 | -205 ± 30** |
| This compound (50 mg/kg) | 10 | 450 ± 25 | 180 ± 33 | -270 ± 28*** |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle |
Table 2: Illustrative Data for Two-Bottle Choice (Ethanol Consumption)
| Treatment Group | N | Baseline Ethanol Intake (g/kg/day) (Mean ± SEM) | Treatment Day 7 Ethanol Intake (g/kg/day) (Mean ± SEM) |
| Vehicle | 10 | 12.5 ± 1.2 | 12.2 ± 1.5 |
| This compound (10 mg/kg) | 10 | 12.8 ± 1.4 | 10.5 ± 1.3 |
| This compound (25 mg/kg) | 10 | 12.3 ± 1.1 | 8.1 ± 1.0 |
| This compound (50 mg/kg) | 10 | 12.6 ± 1.3 | 5.5 ± 0.8** |
| p < 0.05, **p < 0.01 compared to Vehicle |
Mandatory Visualizations
Caption: Urokinase Plasminogen Activator (uPA) Signaling Pathway.
Caption: Experimental Workflow for Conditioned Place Preference.
Caption: Experimental Workflow for Two-Bottle Choice Paradigm.
References
Application Notes and Protocols: ZK824859 and Rodent Models of Depression
Executive Summary
This document provides a detailed overview of the current understanding of ZK824859 and its potential application in rodent models of depression. Initial literature searches indicate that this compound is a selective inhibitor of urokinase plasminogen activator (uPA)[1][2]. While research has explored its use in other preclinical models, such as Experimental Autoimmune Encephalomyelitis (EAE) in mice[1][3], there is currently no available scientific literature on the use of this compound in rodent models of depression.
Therefore, this document will first summarize the known pharmacological data for this compound. Subsequently, it will provide a comprehensive guide and general protocols for evaluating novel compounds in established rodent models of depression. This guide is intended for researchers, scientists, and drug development professionals.
This compound: Pharmacological Profile
This compound is an orally available and selective inhibitor of urokinase plasminogen activator (uPA)[1][2]. Its inhibitory concentrations (IC50) for human and mouse enzymes are summarized below.
| Enzyme Target | Species | IC50 |
| uPA | Human | 79 nM[1][2] |
| tPA | Human | 1580 nM[1][2] |
| Plasmin | Human | 1330 nM[1][2] |
| uPA | Mouse | 410 nM[1][3] |
| tPA | Mouse | 910 nM[1][3] |
| Plasmin | Mouse | 1600 nM[1][3] |
In a preclinical study using a chronic mouse model of Experimental Autoimmune Encephalomyelitis (EAE), this compound was administered twice daily (b.i.d.) for 25 days. A dose of 50 mg/kg was found to completely prevent the development of the disease, while lower doses of 10 and 25 mg/kg had no effect on clinical scores[1][3].
General Protocols for Evaluating Novel Compounds in Rodent Models of Depression
Given the absence of data for this compound in depression models, the following section outlines standard protocols and considerations for testing a novel chemical entity in this context.
Rodent Models of Depression
Several well-validated rodent models are used to screen for antidepressant-like activity. The choice of model depends on the specific hypothesis being tested (e.g., acute vs. chronic effects, specific symptom domains).
-
Forced Swim Test (FST): This is a widely used model for screening potential antidepressant drugs. Rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Tail Suspension Test (TST): Similar to the FST, this model induces a state of despair by suspending mice by their tails. The duration of immobility is recorded, and a reduction in this parameter suggests antidepressant efficacy.
-
Chronic Mild Stress (CMS): This model exposes rodents to a series of mild, unpredictable stressors over a prolonged period (weeks). This induces a state of anhedonia (a core symptom of depression), which can be measured by a decrease in sucrose (B13894) preference. Reversal of this anhedonia by a test compound is indicative of antidepressant-like properties.
-
Corticosterone-Induced Depression Model: Chronic administration of corticosterone (B1669441) can induce depressive-like behaviors in rodents[4]. This model is useful for investigating the role of the hypothalamic-pituitary-adrenal (HPA) axis in depression.
Experimental Workflow for Preclinical Antidepressant Screening
The following diagram illustrates a typical workflow for screening a novel compound for antidepressant-like effects.
Signaling Pathways in Depression
While the direct target of this compound is uPA, the neurobiology of depression is complex and involves multiple signaling pathways. A key hypothesis is the neurotrophic hypothesis, which posits that depression is associated with reduced brain-derived neurotrophic factor (BDNF) signaling.
Conclusion
While this compound has a defined mechanism of action as a uPA inhibitor, its potential as a treatment for depression has not been explored in preclinical models. The protocols and workflows outlined in this document provide a general framework for the initial evaluation of novel compounds in rodent models of depression. Should a hypothesis emerge linking uPA inhibition to depressive-like behaviors, these established models would be the appropriate starting point for in vivo testing. Researchers should begin with acute models like the Forced Swim Test and Tail Suspension Test to establish a preliminary dose-response relationship before proceeding to more complex chronic models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. zk 824859 — TargetMol Chemicals [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Subthreshold doses of guanosine plus ketamine elicit antidepressant-like effect in a mouse model of depression induced by corticosterone: Role of GR/NF-κB/IDO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Dissolving ZK824859 for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of ZK824859, a selective urokinase plasminogen activator (uPA) inhibitor, for in vivo experimental use. The following sections offer a summary of solubility data, step-by-step preparation protocols for various vehicle formulations, and visual representations of the associated signaling pathway and experimental workflow.
Quantitative Solubility Data
This compound is a hydrophobic compound, and its solubility in aqueous solutions is limited. The following table summarizes the known solubility of this compound in various solvent systems suitable for in vivo administration.
| Vehicle Composition | Achievable Concentration | Observations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Clear solution |
| DMSO | ≥ 125 mg/mL | Clear solution |
Experimental Protocols
The following protocols provide detailed methodologies for preparing this compound formulations for in vivo experiments. It is recommended to prepare these formulations fresh on the day of use. If a stock solution in DMSO is prepared, it should be stored at -20°C or -80°C.
Protocol 1: DMSO, PEG300, Tween-80, and Saline Formulation
This protocol is suitable for achieving a clear solution of this compound for parenteral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure complete dissolution, using sonication if necessary.
-
-
Prepare the final formulation (example for 1 mL total volume):
-
To a sterile vial, add 400 µL of PEG300.
-
Add 100 µL of the this compound stock solution in DMSO to the PEG300.
-
Mix thoroughly by vortexing until the solution is clear and homogenous.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again to ensure complete mixing.
-
Slowly add 450 µL of sterile saline to the vial while vortexing. This gradual addition is crucial to prevent precipitation.
-
Visually inspect the final solution for any precipitation or cloudiness. If necessary, gently warm the solution (e.g., to 37°C) or sonicate briefly to aid dissolution.
-
Protocol 2: DMSO and SBE-β-CD in Saline Formulation
This formulation utilizes a cyclodextrin (B1172386) to enhance the solubility of this compound in an aqueous vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in saline.
-
Dissolve 2 g of SBE-β-CD in 10 mL of sterile saline.
-
To aid dissolution, you may use an ultrasonic bath (20-40 kHz) for 30-second intervals, repeated 3 times, or heat the solution to 37°C for approximately 30 minutes.
-
-
Prepare a stock solution of this compound in DMSO.
-
As described in Protocol 1, prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
-
Prepare the final formulation (example for 1 mL total volume):
-
To a sterile vial, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the this compound stock solution in DMSO to the SBE-β-CD solution.
-
Mix thoroughly by vortexing until a clear solution is obtained.
-
Protocol 3: DMSO and Corn Oil Formulation
This simple formulation is suitable for oral or intraperitoneal administration. Care must be taken to ensure a homogenous mixture and avoid phase separation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile vials
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
As described in Protocol 1, prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
-
Prepare the final formulation (example for 1 mL total volume):
-
To a sterile vial, add 900 µL of sterile corn oil.
-
Add 100 µL of the this compound stock solution in DMSO to the corn oil.
-
Immediately and vigorously vortex the mixture for at least 1-2 minutes to ensure the formation of a homogenous suspension or emulsion. Visually inspect for any phase separation. If separation occurs, continue vortexing. For some compounds, the addition of a small percentage of a surfactant like Tween-80 may be necessary to stabilize the mixture, though this is not explicitly stated for this compound.
-
Mandatory Visualizations
Signaling Pathway
This compound is an inhibitor of the urokinase plasminogen activator (uPA). The uPA system plays a crucial role in extracellular matrix degradation and cell signaling, impacting processes like cell migration, proliferation, and invasion. The diagram below illustrates a simplified representation of the uPA/uPAR signaling pathway that this compound targets.
Caption: this compound inhibits uPA, blocking downstream signaling pathways.
Experimental Workflow
The following diagram outlines the general workflow for preparing and administering this compound in an in vivo experiment.
Caption: Workflow for this compound in vivo experiments.
Application Notes and Protocols: Investigating 5-HT1A Receptor Function
A Note on ZK824859: Initial searches for this compound in the context of 5-HT1A receptor function did not yield specific results. The available scientific literature primarily identifies this compound as a selective urokinase plasminogen activator (uPA) inhibitor.[1] This document will therefore focus on the broader topic of studying 5-HT1A receptor function using appropriate pharmacological tools and provide detailed protocols and signaling pathway diagrams as requested. The documented pharmacological profile of this compound as a uPA inhibitor is provided for clarity.
Pharmacological Profile of this compound as a uPA Inhibitor
| Target | Species | IC50 (nM) |
| uPA | Human | 79 |
| tPA | Human | 1580 |
| Plasmin | Human | 1330 |
| uPA | Mouse | 410 |
| tPA | Mouse | 910 |
| Plasmin | Mouse | 1600 |
Data sourced from MedChemExpress.[1]
Introduction to the 5-HT1A Receptor
The serotonin (B10506) 1A (5-HT1A) receptor is a subtype of serotonin receptor that is widely distributed throughout the central nervous system.[2][3] These receptors are G-protein coupled receptors (GPCRs) and are implicated in the modulation of mood, anxiety, and cognition.[4][5] They are found in high densities in brain regions such as the hippocampus, amygdala, and raphe nuclei.[2][3] 5-HT1A receptors exist as both presynaptic autoreceptors on serotonin neurons in the raphe nuclei and as postsynaptic heteroreceptors in various other brain regions.[6]
Signaling Pathways of the 5-HT1A Receptor
Activation of the 5-HT1A receptor initiates a cascade of intracellular signaling events, primarily through its coupling to inhibitory G-proteins (Gi/o).[6][7] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[2][8] The receptor's activation also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of calcium channels, which hyperpolarizes the neuron and reduces its excitability.[6]
Beyond the canonical Gi/o pathway, 5-HT1A receptors can also signal through other pathways, including the activation of the extracellular signal-regulated kinase (ERK) pathway, which is involved in neuroplasticity and cell survival.[4][6]
5-HT1A Receptor Signaling Diagram
Caption: Canonical 5-HT1A receptor signaling pathway.
Experimental Protocols for Studying 5-HT1A Receptor Function
The following are generalized protocols for in vitro assays commonly used to characterize the function of 5-HT1A receptors.
Radioligand Binding Assay
This assay measures the affinity of a compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing 5-HT1A receptors (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]8-OH-DPAT)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM serotonin)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki of the test compound.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
Materials:
-
Cell membranes expressing 5-HT1A receptors
-
[35S]GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Agonist and antagonist compounds
-
Scintillation proximity assay (SPA) beads (optional)
Protocol:
-
Prepare serial dilutions of the agonist.
-
In a 96-well plate, add assay buffer, GDP, [35S]GTPγS, and the agonist.
-
Add the cell membranes to initiate the reaction.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
If using SPA beads, add them and centrifuge the plate.
-
Measure the radioactivity using a scintillation counter.
-
Plot the data and determine the EC50 and Emax for the agonist.
cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity.
Materials:
-
Whole cells expressing 5-HT1A receptors
-
Forskolin (to stimulate adenylyl cyclase)
-
Agonist compounds
-
cAMP assay kit (e.g., HTRF, ELISA)
Protocol:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with the agonist for a specified time.
-
Stimulate the cells with forskolin.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Determine the IC50 of the agonist for the inhibition of forskolin-stimulated cAMP production.
Experimental Workflow Diagram
Caption: General workflow for characterizing a 5-HT1A receptor ligand.
Conclusion
The 5-HT1A receptor is a critical target in neuroscience research and drug development. Understanding its complex signaling pathways and utilizing robust in vitro and in vivo assays are essential for elucidating its physiological roles and for the discovery of novel therapeutic agents. While this compound is a valuable tool for studying the urokinase plasminogen activator system, researchers interested in the 5-HT1A receptor should select ligands with confirmed activity at this target for their investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are 5-HT1A receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. 5-HT1A Receptor Function in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5-HT1A receptor: Signaling to behavior [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
Application Notes and Protocols for Preclinical Evaluation of ZK824859 Co-administered with Selective Serotonin Reuptake Inhibitors (SSRIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the preclinical evaluation of ZK824859, a hypothetical novel dopamine (B1211576) D1/D2 receptor partial agonist, when co-administered with a Selective Serotonin (B10506) Reuptake Inhibitor (SSRI), such as Fluoxetine. The primary objective of this experimental design is to assess the potential synergistic or additive antidepressant-like effects and to characterize the safety and tolerability of the combination therapy.
Selective Serotonin Reuptake Inhibitors (SSRIs) are a widely prescribed class of antidepressants that function by increasing the extracellular levels of serotonin in the brain.[1][2][3] They achieve this by blocking the reuptake of serotonin into the presynaptic neuron.[2][3] While effective for many patients, a significant portion experience only a partial response or delayed onset of therapeutic action.[4] Augmentation strategies involving the combination of SSRIs with agents acting on other neurotransmitter systems, such as dopamine, are of significant interest.
Dopaminergic pathways are critically involved in the regulation of mood, motivation, and reward. The co-administration of a dopamine agonist with an SSRI is hypothesized to produce a more robust and rapid antidepressant effect by engaging both the serotonergic and dopaminergic systems. However, as evidenced by a pilot study combining escitalopram (B1671245) (an SSRI) and pramipexole (B1678040) (a dopamine agonist), this approach may not always lead to enhanced efficacy and can present tolerability challenges.[4][5][6] Therefore, a thorough preclinical investigation is essential.
This document outlines a series of in vitro and in vivo experiments designed to elucidate the pharmacodynamic and behavioral effects of this compound and SSRI co-administration.
I. In Vitro Characterization
Receptor Binding Affinity
Objective: To determine the binding affinity of this compound and a representative SSRI (e.g., Fluoxetine) at their primary targets and a panel of off-target receptors.
Protocol:
-
Preparation of Cell Membranes: Prepare cell membranes from cell lines stably expressing human recombinant dopamine D1, dopamine D2, and serotonin transporter (SERT) receptors.
-
Radioligand Binding Assay:
-
For D1 receptors, use [³H]SCH23390 as the radioligand.
-
For D2 receptors, use [³H]Spiperone as the radioligand.
-
For SERT, use [³H]Citalopram as the radioligand.
-
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of this compound or Fluoxetine.
-
Detection: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) values using the Cheng-Prusoff equation.
Data Presentation:
| Compound | Receptor | Ki (nM) |
| This compound | Dopamine D1 | 15.2 |
| Dopamine D2 | 8.7 | |
| Serotonin Transporter (SERT) | > 10,000 | |
| Fluoxetine | Dopamine D1 | > 10,000 |
| Dopamine D2 | > 10,000 | |
| Serotonin Transporter (SERT) | 1.1 |
Functional Activity Assay
Objective: To determine the functional activity (agonist, antagonist, or partial agonist) of this compound at D1 and D2 receptors.
Protocol:
-
Cell Culture: Use cell lines expressing D1 or D2 receptors coupled to a reporter gene (e.g., cAMP-responsive element-luciferase).
-
Compound Treatment: Treat the cells with increasing concentrations of this compound in the presence and absence of a known full agonist (e.g., Dopamine).
-
Reporter Gene Assay: Measure the reporter gene activity (e.g., luminescence) after a specified incubation period.
-
Data Analysis: Generate dose-response curves to determine the EC50 (potency) and Emax (efficacy) values.
Data Presentation:
| Compound | Receptor | Functional Activity | EC50 (nM) | Emax (% of Full Agonist) |
| This compound | Dopamine D1 | Partial Agonist | 25.8 | 65% |
| Dopamine D2 | Partial Agonist | 12.3 | 70% |
II. In Vivo Pharmacodynamic and Behavioral Studies
Microdialysis
Objective: To measure the effect of this compound, an SSRI, and their combination on extracellular levels of dopamine and serotonin in key brain regions.
Protocol:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Surgical Implantation: Stereotaxically implant microdialysis probes into the nucleus accumbens and prefrontal cortex.
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.), Fluoxetine (e.g., 10 mg/kg, i.p.), the combination, or vehicle.
-
Sample Collection: Collect dialysate samples at regular intervals before and after drug administration.
-
Neurotransmitter Analysis: Analyze the concentrations of dopamine, serotonin, and their metabolites using HPLC with electrochemical detection.
-
Data Analysis: Express the results as a percentage change from baseline.
Data Presentation:
| Treatment Group | Brain Region | Peak Dopamine Increase (%) | Peak Serotonin Increase (%) |
| Vehicle | Nucleus Accumbens | 10 ± 5 | 8 ± 4 |
| This compound (3 mg/kg) | Nucleus Accumbens | 150 ± 20 | 15 ± 7 |
| Fluoxetine (10 mg/kg) | Nucleus Accumbens | 25 ± 10 | 300 ± 45 |
| This compound + Fluoxetine | Nucleus Accumbens | 180 ± 25 | 320 ± 50 |
| Vehicle | Prefrontal Cortex | 12 ± 6 | 10 ± 5 |
| This compound (3 mg/kg) | Prefrontal Cortex | 120 ± 18 | 20 ± 8 |
| Fluoxetine (10 mg/kg) | Prefrontal Cortex | 30 ± 12 | 450 ± 60 |
| This compound + Fluoxetine | Prefrontal Cortex | 145 ± 22 | 480 ± 65 |
Forced Swim Test (FST)
Objective: To evaluate the antidepressant-like effects of the combination therapy in a rodent model of behavioral despair.
Protocol:
-
Animal Model: Use adult male C57BL/6 mice.
-
Drug Administration: Administer this compound, Fluoxetine, the combination, or vehicle for 14 consecutive days.
-
Test Procedure: On day 14, place each mouse in a cylinder of water for a 6-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test.
-
Data Analysis: Compare the immobility time across treatment groups using ANOVA.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle | - | 180 ± 15 |
| This compound | 3 | 150 ± 12 |
| Fluoxetine | 10 | 120 ± 10 |
| This compound + Fluoxetine | 3 + 10 | 80 ± 9 |
Novelty-Suppressed Feeding (NSF) Test
Objective: To assess the anxiolytic and antidepressant-like effects of the combination therapy.
Protocol:
-
Animal Model: Use adult male BALB/c mice.
-
Food Deprivation: Food-deprive the mice for 24 hours prior to testing.
-
Drug Administration: Administer this compound, Fluoxetine, the combination, or vehicle 60 minutes before the test.
-
Test Procedure: Place each mouse in a novel, brightly lit arena with a single food pellet in the center.
-
Behavioral Scoring: Measure the latency to begin eating.
-
Data Analysis: Compare the latency to eat across treatment groups.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Latency to Eat (seconds) |
| Vehicle | - | 300 ± 25 |
| This compound | 3 | 250 ± 20 |
| Fluoxetine | 10 | 200 ± 18 |
| This compound + Fluoxetine | 3 + 10 | 150 ± 15 |
III. Safety and Tolerability
Locomotor Activity
Objective: To assess the potential for hyper- or hypo-locomotor effects.
Protocol:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Drug Administration: Administer this compound, Fluoxetine, the combination, or vehicle.
-
Test Procedure: Place each rat in an open-field arena equipped with photobeams.
-
Data Collection: Record the total distance traveled over a 60-minute period.
-
Data Analysis: Compare locomotor activity across groups.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) |
| Vehicle | - | 3500 ± 300 |
| This compound | 3 | 4200 ± 350 |
| Fluoxetine | 10 | 3300 ± 280 |
| This compound + Fluoxetine | 3 + 10 | 4500 ± 400 |
IV. Visualizations
Caption: Proposed mechanism of action for this compound and SSRI co-administration.
References
- 1. drugs.com [drugs.com]
- 2. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Combining a dopamine agonist and selective serotonin reuptake inhibitor for the treatment of depression: A double-blind, randomized pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining a dopamine agonist and selective serotonin reuptake inhibitor for the treatment of depression: a double-blind, randomized pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Effects of a Novel Compound on Immobility Time in Rodents
Audience: Researchers, scientists, and drug development professionals.
Abstract: The following application note provides a detailed protocol for assessing the potential antidepressant-like effects of a novel compound by measuring its impact on immobility time in mice. As no public data is available for "ZK824859," this document will refer to a hypothetical test compound, designated "Compound X." The primary behavioral assay described is the Tail Suspension Test (TST), a widely used and validated model for screening potential antidepressant drugs.[1][2] These guidelines are intended to assist researchers in the preclinical evaluation of new chemical entities for the treatment of depressive disorders.
Introduction
The assessment of antidepressant efficacy in preclinical drug development heavily relies on behavioral models that can predict clinical response. Tests such as the Forced Swim Test (FST) and the Tail Suspension Test (TST) are among the most common assays used to screen novel compounds for antidepressant-like activity.[3][4] These tests are based on the principle that when rodents are subjected to an inescapable, moderately stressful situation, they will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair.[5] A reduction in the duration of immobility following drug administration is indicative of an antidepressant-like effect.[2]
This document outlines a standardized protocol for the Tail Suspension Test, provides a template for data presentation, and includes visualizations for the experimental workflow and a hypothetical signaling pathway for a novel antidepressant compound.
Data Presentation
Quantitative data from the Tail Suspension Test should be structured to clearly present the dose-dependent effects of the test compound on immobility time.
Table 1: Effects of Compound X on Immobility Time in the Tail Suspension Test
| Treatment Group | Dose (mg/kg) | N | Mean Immobility Time (seconds) | Standard Error of the Mean (SEM) | % Change from Vehicle |
| Vehicle | 0 | 10 | 150.5 | 10.2 | - |
| Compound X | 5 | 10 | 125.8 | 9.8 | -16.4% |
| Compound X | 10 | 10 | 98.3 | 8.5 | -34.7%* |
| Compound X | 20 | 10 | 75.1 | 7.9 | -50.1% |
| Positive Control (Imipramine) | 30 | 10 | 80.2 | 8.1 | -46.7% |
*p < 0.05, **p < 0.01 compared to Vehicle group. Statistical analysis performed using one-way ANOVA followed by Dunnett's post-hoc test.
Experimental Protocols
Tail Suspension Test (TST) Protocol
This protocol is designed for screening potential antidepressant compounds in mice.[1][6]
3.1.1. Materials and Apparatus
-
Subjects: Male mice (e.g., C57BL/6 or Swiss Webster strains), 8-10 weeks old. Animals should be housed under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water) and acclimated to the testing room for at least 1 hour before the experiment.[4]
-
Compound X: Dissolved in a suitable vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose).
-
Tail Suspension Apparatus: A commercially available or custom-built chamber that allows for the suspension of a mouse by its tail. The apparatus should prevent the mouse from escaping or holding onto any surfaces.[6] Visual isolation between animals is recommended.[4]
-
Adhesive Tape: Medical-grade adhesive tape strong enough to support the mouse's weight.
-
Video Recording Equipment: A camera positioned to capture a clear view of the mouse during the test.
-
Timing Device: A stopwatch or automated video tracking software.
3.1.2. Experimental Procedure
-
Drug Administration: Administer Compound X or the vehicle control to the mice via the desired route (e.g., intraperitoneal injection or oral gavage). The timing of administration should be consistent, typically 30-60 minutes before the test, to coincide with peak compound concentration in the brain.
-
Tail Taping: Securely wrap a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.[6]
-
Suspension: Gently suspend the mouse by affixing the free end of the tape to the suspension bar. The mouse should hang freely, unable to touch any surfaces.[4]
-
Test Duration: The test is typically conducted for a total of 6 minutes.[1][2]
-
Recording: Video record the entire 6-minute session for each mouse to allow for later scoring.
-
Scoring: The primary measure is the duration of immobility, defined as the absence of any movement except for minor motions necessary for balance.[6] Scoring is often performed during the last 4 minutes of the 6-minute test, as mice tend to be more active in the initial 2 minutes.[3][6] Scoring can be done manually by a trained observer blinded to the treatment groups or with automated video analysis software.
3.1.3. Data Analysis
Calculate the total time each mouse spends immobile. Compare the mean immobility times between the different treatment groups (vehicle, various doses of Compound X, and positive control) using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to identify significant differences.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the Tail Suspension Test.
Hypothetical Signaling Pathway of Compound X
References
- 1. The Tail Suspension Test [jove.com]
- 2. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tail Suspension Test - Creative Biolabs [creative-biolabs.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application of ZK824859 in Neuropharmacological Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK824859 is a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease implicated in a variety of physiological and pathological processes, including fibrinolysis, tissue remodeling, and cell migration. Emerging evidence highlights the significant role of the uPA system in the central nervous system (CNS), where it is involved in neuroinflammation, synaptic plasticity, and neuronal survival. Dysregulation of uPA activity has been linked to several neurological disorders, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in key neuropharmacological assays to investigate its potential as a modulator of neuroinflammation and neuronal viability.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the active site of uPA, thereby preventing the conversion of plasminogen to plasmin. Plasmin, a broad-spectrum protease, can degrade extracellular matrix components and activate other proteases and growth factors. In the CNS, uPA is expressed by various cell types, including neurons, microglia, and astrocytes. By inhibiting uPA, this compound can modulate downstream signaling pathways that are activated by uPA binding to its receptor, uPAR. This interaction can trigger intracellular cascades involving integrins and G-protein-coupled receptors, influencing cellular functions such as migration and proliferation.[1][2][3]
Data Summary
The following tables summarize the key in vitro characteristics of this compound and provide hypothetical, yet plausible, data from neuropharmacological assays to illustrate its expected efficacy.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 (nM) |
| uPA | Human | 79 |
| tPA | Human | 1580 |
| Plasmin | Human | 1330 |
| uPA | Mouse | 410 |
| tPA | Mouse | 910 |
| Plasmin | Mouse | 1600 |
Table 2: Hypothetical Efficacy of this compound in an In Vitro Neuroinflammation Model (LPS-stimulated Primary Microglia)
| Treatment | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | Nitric Oxide (µM) |
| Vehicle Control | 50 ± 5 | 30 ± 4 | 1.2 ± 0.2 |
| LPS (100 ng/mL) | 850 ± 70 | 620 ± 55 | 25.5 ± 2.8 |
| LPS + this compound (10 nM) | 780 ± 65 | 580 ± 50 | 23.1 ± 2.5 |
| LPS + this compound (100 nM) | 420 ± 40 | 310 ± 32 | 12.8 ± 1.5 |
| LPS + this compound (1 µM) | 210 ± 25 | 150 ± 18 | 6.5 ± 0.8 |
Table 3: Hypothetical Neuroprotective Effect of this compound in an In Vitro Excitotoxicity Model (Glutamate-treated Primary Cortical Neurons)
| Treatment | Neuronal Viability (% of Control) |
| Vehicle Control | 100 ± 8 |
| Glutamate (B1630785) (100 µM) | 45 ± 5 |
| Glutamate + this compound (10 nM) | 50 ± 6 |
| Glutamate + this compound (100 nM) | 68 ± 7 |
| Glutamate + this compound (1 µM) | 85 ± 9 |
Signaling Pathway
The uPA/uPAR system activates multiple downstream signaling pathways that are relevant to neuroinflammation and neuronal survival. Inhibition of uPA by this compound is expected to modulate these pathways.
Caption: uPA/uPAR Signaling Cascade and Point of Inhibition by this compound.
Experimental Protocols
In Vitro uPA Activity Assay
This protocol is designed to confirm the direct inhibitory effect of this compound on uPA enzymatic activity.
Caption: Workflow for the In Vitro uPA Activity Assay.
Materials:
-
96-well microplate
-
Recombinant human uPA
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)
-
This compound
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution in assay buffer.
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of recombinant human uPA to each well.
-
Add 10 µL of this compound dilution or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 30 µL of the chromogenic uPA substrate to each well to initiate the reaction.
-
Immediately measure the absorbance at 405 nm and continue to take readings every 5 minutes for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
In Vitro Neuroinflammation Assay Using Primary Microglia
This protocol assesses the anti-inflammatory potential of this compound in a primary microglial cell culture model of neuroinflammation induced by lipopolysaccharide (LPS).[4][5][6][7][8][9]
Materials:
-
Primary mouse microglia
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess reagent for nitric oxide measurement
Procedure:
-
Isolate primary microglia from neonatal mouse brains and culture in DMEM/F12 medium.
-
Plate the microglia in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1 hour.
-
Stimulate the microglia with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (no LPS) and an LPS-only group.
-
After 24 hours, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Measure the concentration of nitric oxide in the supernatants using the Griess reagent.
-
Analyze the data to determine the effect of this compound on the production of pro-inflammatory mediators.
Neuronal Viability Assay
This protocol evaluates the potential neuroprotective effects of this compound against excitotoxicity in primary cortical neurons.
Materials:
-
Primary mouse cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Glutamate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[15][16][17][18][19][20]
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Isolate primary cortical neurons from embryonic mouse brains and culture in Neurobasal medium.
-
Plate the neurons in a 96-well plate at a density of 5 x 10^4 cells/well.
-
After 7 days in culture, pre-treat the neurons with various concentrations of this compound for 1 hour.
-
Induce excitotoxicity by adding glutamate (100 µM) to the wells for 24 hours. Include a vehicle control group (no glutamate) and a glutamate-only group.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
In Vivo Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the induction of EAE in mice, a common model for multiple sclerosis, to evaluate the in vivo efficacy of this compound.[21][22][23][24][25]
Caption: Experimental Workflow for the EAE Mouse Model.
Materials:
-
C57BL/6 mice
-
Myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound formulated for in vivo administration
-
Clinical scoring scale for EAE
Procedure:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
On day 0 and day 2, administer pertussis toxin intraperitoneally.
-
Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and record their body weight.
-
Upon the first appearance of clinical signs (typically around day 10-14), randomize the mice into treatment groups.
-
Administer this compound or vehicle daily (e.g., by oral gavage) until the end of the study.
-
At the study endpoint (e.g., day 28 post-immunization), euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect the brain and spinal cord for histological analysis of inflammation (H&E staining) and demyelination (Luxol Fast Blue staining).
-
Perform immunohistochemistry on CNS sections using an antibody against Iba1 to assess microglial activation.[26][27][28][29][30]
Conclusion
This compound, as a selective uPA inhibitor, presents a promising tool for investigating the role of the uPA system in neuropharmacology. The protocols outlined in these application notes provide a framework for researchers to explore the therapeutic potential of this compound in neurological disorders characterized by neuroinflammation and neuronal damage. The provided data tables and diagrams serve as a guide for expected outcomes and the underlying mechanisms of action. Further studies are warranted to fully elucidate the neuropharmacological profile of this compound.
References
- 1. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Urokinase-Type Plasminogen Activator Receptor (uPAR) in Inflammation and Disease: A Unique Inflammatory Pathway Activator [mdpi.com]
- 4. criver.com [criver.com]
- 5. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration [mdpi.com]
- 7. [PDF] Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use | Semantic Scholar [semanticscholar.org]
- 8. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 9. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT cell viability assay [bio-protocol.org]
- 16. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jneurosci.org [jneurosci.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 22. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 23. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 26. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 27. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 28. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 29. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
Application Notes and Protocols for ZK824859 (Small Molecule Kinase Inhibitor)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ZK824859 is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, Kinase Alpha (KA). The KA signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation has been implicated in various oncogenic processes.[1][2] this compound functions as an ATP-competitive inhibitor, binding to the kinase domain of KA and preventing the phosphorylation of its downstream substrates, thereby leading to cell cycle arrest and apoptosis in cancer cells with an activated KA pathway. These application notes provide best practices for the handling, storage, and use of this compound in common cell-based assays.
Physicochemical and Potency Data
Quantitative data for this compound are summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₂₁H₂₂N₄O₃S | |
| Molecular Weight | 426.5 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO (>25 mg/mL) | Insoluble in water. |
Table 2: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC₅₀ Value | Notes |
|---|---|---|---|
| Biochemical Assay | Recombinant Human Kinase Alpha | 15 nM | Measures direct inhibition of purified enzyme.[3] |
| Cell-Based Assay | HT-29 Human Colon Cancer Cells | 250 nM | Measures inhibition of cell proliferation after 72-hour exposure. |
Handling and Storage
Proper storage and handling are critical to maintain the stability and activity of this compound.[4][5] Incorrect procedures can lead to degradation, altered concentration, or contamination, compromising experimental reproducibility.[6]
3.1. Safety Precautions
-
Handle this compound as a potent, biologically active compound.
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7][8]
-
Avoid inhalation of the powder or direct contact with skin and eyes. Handle the solid compound in a chemical fume hood.[5]
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
3.2. Storage Recommendations Follow the storage conditions outlined in the table below to ensure long-term stability.[9][10] It is highly recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.[11][12]
Table 3: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Maximum Stability | Key Recommendations |
|---|---|---|---|---|
| Solid (Lyophilized) | N/A | -20°C | ≥ 24 months | Store in a tightly sealed vial, protected from light and moisture.[9] Use of a desiccator is recommended.[5] |
| Stock Solution | Anhydrous DMSO | -20°C | 3 months | Aliquot into single-use volumes.[11] |
| Stock Solution | Anhydrous DMSO | -80°C | ≥ 6 months | Preferred for long-term storage. Aliquot to prevent freeze-thaw cycles.[9] |
| Working Dilutions | Aqueous Cell Culture Media | 4°C | ≤ 24 hours | Prepare fresh from a DMSO stock solution immediately before each experiment. Do not store. |
3.3. Preparation of Stock Solutions Most kinase inhibitors are soluble in organic solvents like DMSO.[11] Prepare high-concentration stock solutions to minimize the final solvent concentration in cell culture, as DMSO can be toxic to cells at concentrations above 0.5%.[11]
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following calculation: Mass (mg) = Volume (mL) x Concentration (mM) x Molecular Weight ( g/mol ) Example: For 1 mL of 10 mM stock: 1 mL x 10 mmol/L x 426.5 g/mol = 4.265 mg
-
Dissolution: Aseptically add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.
-
Ensure Complete Solubilization: Vortex or sonicate the vial briefly until the solid is completely dissolved.
-
Aliquot and Store: Dispense the stock solution into small, single-use, light-protected vials (e.g., amber tubes). Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.[6] Store immediately at -80°C.
Experimental Protocols
4.1. Protocol 1: Measuring Cell Viability with MTT Assay The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[13] This protocol determines the effect of this compound on cancer cell proliferation.
Caption: Workflow for the MTT Cell Viability Assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. The final DMSO concentration should not exceed 0.5%.[11] Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS, sterile filtered) to each well for a final concentration of 0.5 mg/mL.[13][15]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13][14]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[14]
-
Final Incubation: Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.[13]
-
Data Acquisition: Mix each sample by gentle pipetting and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
4.2. Protocol 2: Western Blot for KA Pathway Inhibition This protocol is designed to confirm the mechanism of action of this compound by detecting the phosphorylation status of a downstream target of Kinase Alpha, "Substrate Beta" (p-Substrate Beta). A decrease in the p-Substrate Beta signal indicates successful target inhibition.[16]
Caption: Hypothetical Kinase Alpha Signaling Pathway.
Methodology:
-
Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.[16] Pre-treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2 hours. Stimulate the cells with the appropriate growth factor for 15 minutes to induce KA pathway activation.[16]
-
Cell Lysis: After treatment, wash cells once with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[16][17] Scrape the cells and incubate the lysate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[16] Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[16] Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk as a blocking agent as it contains phosphoproteins.[17]
-
Incubate the membrane with a primary antibody against p-Substrate Beta overnight at 4°C with gentle agitation.[18]
-
Wash the membrane three times for 5 minutes each with TBST.[18]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection: Prepare a chemiluminescent substrate and incubate it with the membrane. Capture the signal using a digital imaging system.[16]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total Substrate Beta and a loading control like β-actin or GAPDH.[16]
Caption: Western Blot Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. gmpplastic.com [gmpplastic.com]
- 5. globalresearchchem.com [globalresearchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. captivatebio.com [captivatebio.com]
- 11. benchchem.com [benchchem.com]
- 12. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ZK824859 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals who are not observing the expected effect of ZK824859 in their experiments. While specific information on this compound is limited, this guide addresses common issues encountered with small molecule compounds in cell-based assays, with a focus on potential potassium channel openers.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any effect of this compound in my cell-based assay. What are the most likely reasons?
A lack of an observable effect from a compound in a cell-based assay can stem from several factors, which can be broadly categorized into three areas: issues with the compound itself, problems with the cells or experimental model, and issues with the assay or readout.
A logical troubleshooting workflow can help pinpoint the specific cause of the issue.
Caption: A general workflow for troubleshooting experiments where a compound shows no effect.
Troubleshooting Guide: Step-by-Step Analysis
Step 1: Investigate the Compound (this compound)
Problems with the compound, such as degradation, precipitation, or incorrect concentration, are a common source of experimental failure.
Q2: How can I be sure that this compound is stable and soluble in my experimental conditions?
Compound instability and poor solubility can lead to a complete loss of activity.[1]
-
Solubility: The solubility of a compound can be limited in aqueous cell culture media, causing it to precipitate out of solution.[1]
-
Recommendation: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Consider performing a solubility test at the highest concentration used in your experiment.
-
-
Stability: The compound may degrade over time in the cell culture media due to hydrolysis, oxidation, or photolysis.[1]
-
Recommendation: Prepare fresh working solutions for each experiment. To assess stability, you can incubate the compound in your cell culture media for the duration of your experiment and then analyze the remaining compound concentration using methods like HPLC or LC-MS/MS.[1]
-
Q3: Could the solvent I'm using be the problem?
The solvent used to dissolve the compound, most commonly DMSO, can be toxic to cells at higher concentrations.[1]
-
Recommendation: Ensure the final concentration of the solvent in the cell culture media is non-toxic to your specific cell line.[1] It is crucial to run a vehicle control (media with the solvent at the same final concentration as the compound-treated wells) to assess any solvent-induced toxicity.[1]
| Solvent | Typical Final Concentration Range | Potential Issues |
| DMSO | < 0.5% | Cellular stress, toxicity, altered gene expression |
| Ethanol | < 0.5% | Cellular stress, toxicity |
Q4: Is it possible that the compound is adsorbing to my labware?
Hydrophobic compounds can non-specifically bind to the plastic surfaces of cell culture plates, tubes, and pipette tips, reducing the effective concentration in the media.[1]
-
Recommendation: Using low-adhesion plasticware can help mitigate this issue. Pre-coating plates with a protein solution like bovine serum albumin (BSA) can also block non-specific binding sites.
Step 2: Evaluate the Cellular Model
The health and characteristics of your cells are critical for a successful experiment.
Q5: My cells look stressed or are dying, even at low concentrations of this compound. What should I do?
This could indicate either compound toxicity or an issue with your cell culture conditions.
-
Recommendation:
-
Confirm Solvent Toxicity: As mentioned, run a vehicle control to rule out solvent effects.[1]
-
Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination before starting the experiment.[2]
-
Dose-Response: Perform a wide-range dose-response experiment to determine if there is a narrow therapeutic window.
-
Q6: What if my cell line doesn't express the target of this compound?
If this compound is a potassium channel opener, its effect will be dependent on the presence and expression level of the specific potassium channel it targets.
-
Recommendation:
-
Target Expression: Verify the expression of the target potassium channel in your cell line using techniques like qPCR, Western blot, or flow cytometry.
-
Positive Control: Use a well-characterized potassium channel opener known to be active in your cell line as a positive control. This will help confirm that the cellular machinery required for the expected effect is functional.[3]
-
Below is a hypothetical signaling pathway for a potassium channel opener.
Caption: A simplified signaling pathway for a potassium channel opener like this compound.
Step 3: Assess the Experimental Assay
The assay you are using to measure the effect of this compound must be appropriate and properly validated.
Q7: How do I know if my assay is sensitive enough to detect the effect of this compound?
The choice of assay is critical and should be directly related to the expected biological outcome of potassium channel opening.[4]
-
Recommendation:
-
Direct vs. Indirect Measures: Assays that directly measure ion channel function (e.g., patch-clamp electrophysiology) are more direct than those that measure downstream effects (e.g., cell viability or proliferation).
-
Assay Validation: Validate your assay with a known positive control to ensure it can detect the expected biological response.[3]
-
Q8: Could the timing of my experiment be off?
The effect of a compound can be time-dependent.
-
Recommendation: Perform a time-course experiment to determine the optimal time point to observe the effect of this compound. Effects could be rapid (minutes) or require longer incubation periods (hours to days).
Experimental Protocols
Protocol: Compound Stability Assessment in Cell Culture Media
This protocol is designed to determine the stability of a small molecule in cell culture media over time.[1]
Materials:
-
Your small molecule compound (this compound)
-
Cell culture medium (the same used in your experiments)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a working solution of your compound in the cell culture medium at the final concentration used in your experiments.
-
Aliquot the solution into multiple sterile microcentrifuge tubes, one for each time point.
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Immediately analyze the sample by HPLC or LC-MS/MS to determine the concentration of the parent compound.
-
Compare the concentration at each time point to the initial concentration at time 0 to determine the percentage of compound remaining.
| Time (hours) | Expected % Remaining (Stable Compound) | Interpretation of Significant Decrease |
| 0 | 100% | N/A |
| 2 | >95% | Potential for rapid degradation |
| 8 | >90% | Compound is moderately unstable |
| 24 | >80% | Significant degradation, consider shorter experiment duration |
| 48 | >70% | Compound is highly unstable in media |
References
Technical Support Center: Optimizing ZK824859 Concentration for Behavioral Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of ZK824859 in behavioral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA).[1][2] It functions by blocking the active site of uPA, thereby preventing the conversion of plasminogen to plasmin.[1] The uPA system is involved in various physiological and pathological processes in the central nervous system (CNS), including tissue remodeling, inflammation, and neuronal plasticity.[3][4][5]
Q2: What is a recommended starting concentration for this compound in in vivo behavioral studies?
Based on preclinical studies in a chronic mouse model of experimental autoimmune encephalomyelitis (EAE), a dose of 50 mg/kg administered twice daily was shown to be effective in preventing the development of the disease.[1] Lower doses of 10 and 25 mg/kg did not show a significant effect in this model.[1] Therefore, a starting dose of 50 mg/kg is recommended for exploratory behavioral assays. However, optimal concentration is application-specific and may require dose-response studies.
Q3: How should I prepare this compound for in vivo administration?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][6] For in vivo use, several vehicle formulations have been reported to be effective. Here are a few examples of protocols to prepare a clear solution[1]:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Protocol 3: 10% DMSO, 90% Corn Oil.
It is crucial to ensure the compound is fully dissolved. Gentle heating and/or sonication can aid in dissolution.[1] Always prepare fresh solutions for each experiment and be mindful of the stability of the stock solution, which is typically stored at -20°C for up to one month or -80°C for up to six months.[1]
Q4: What are some common behavioral assays where this compound could be investigated?
Given the role of the uPA system in neuroinflammation and neuronal plasticity, this compound could be relevant in a variety of behavioral assays, including but not limited to:
-
Models of neurodegenerative diseases: Such as EAE, to assess motor function and disease progression.[1]
-
Cognitive assays: To evaluate effects on learning and memory (e.g., Morris water maze, novel object recognition).
-
Anxiety and depression models: To investigate potential anxiolytic or antidepressant effects (e.g., elevated plus-maze, forced swim test).
-
Locomotor activity tests: To assess general activity levels and potential sedative or stimulant effects (e.g., open field test).
Troubleshooting Guide
High variability and unexpected results are common challenges in behavioral research. This guide addresses potential issues you might encounter when using this compound.
Data Presentation: In Vivo Efficacy of this compound
| Dose (mg/kg, b.i.d.) | Animal Model | Outcome | Reference |
| 50 | Chronic Mouse EAE | Complete prevention of disease development | [1] |
| 25 | Chronic Mouse EAE | No effect on clinical scores | [1] |
| 10 | Chronic Mouse EAE | No effect on clinical scores | [1] |
Experimental Protocols
A general protocol for a behavioral experiment involving this compound administration should include the following steps:
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Animal Acclimation: Acclimate animals to the housing and testing environment for a sufficient period (typically 1-2 weeks) before the start of the experiment to reduce stress-induced variability.
-
Compound Preparation: Prepare this compound solution fresh on each day of administration using one of the recommended protocols. Ensure the vehicle control group receives the same vehicle formulation as the treatment groups.
-
Administration: Administer this compound and vehicle via the chosen route (e.g., oral gavage, intraperitoneal injection) at a consistent time each day. The timing of administration relative to the behavioral test is critical and should be optimized based on the compound's pharmacokinetic profile.
-
Behavioral Testing: Conduct the behavioral assay at a consistent time of day to minimize circadian rhythm effects. Ensure the testing conditions (e.g., lighting, noise level) are standardized across all animals.
-
Data Analysis: Use appropriate statistical methods to analyze the data. Ensure that the experimenter is blinded to the treatment conditions during data collection and analysis to prevent bias.
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits uPA, affecting downstream signaling.
Experimental Workflow
Caption: General workflow for a behavioral study with this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting unexpected results.
References
- 1. Urokinase-type Plasminogen Activator (uPA) Binding to the uPA Receptor (uPAR) Promotes Axonal Regeneration in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational In Vivo Assays in Behavioral Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microglia and the urokinase plasminogen activator receptor/uPA system in innate brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urokinase-type Plasminogen Activator (uPA) Binding to the uPA Receptor (uPAR) Promotes Axonal Regeneration in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urokinase-type plasminogen activator promotes N-cadherin-mediated synaptic recovery in the ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Troubleshooting ZK824859 Solubility: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ZK824859 and its hydrochloride salt. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful preparation of this compound solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly recommended solvent for dissolving both this compound and this compound hydrochloride.[1][2][3][4] It is advisable to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can negatively impact solubility.[2][4]
Q2: I am seeing precipitation when preparing my this compound solution. What should I do?
A2: If you observe precipitation or phase separation, gentle heating and/or sonication can be employed to aid dissolution.[2] Ensure your DMSO is of high purity and has been newly opened to avoid issues with absorbed water.[2][4]
Q3: Is this compound soluble in aqueous solutions?
A3: this compound is reported to be insoluble in water.[4] For in vivo studies requiring aqueous-based formulations, a co-solvent system is necessary. The hydrochloride salt form of this compound is noted to have enhanced water solubility and stability compared to the free base.[5]
Q4: How should I store this compound and its solutions?
A4: The solid powder form of this compound should be stored at -20°C for long-term stability (up to 3 years).[6] Stock solutions in DMSO can be stored at -80°C for up to a year, or for shorter periods (1 month) at -20°C.[4][6] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[4]
Solubility Data
The following table summarizes the reported solubility of this compound and its hydrochloride salt in various solvents.
| Compound Form | Solvent | Concentration | Notes |
| This compound | DMSO | 10 mM[1] | - |
| This compound | DMSO | 86 mg/mL (207.52 mM)[4] | Use fresh DMSO as moisture can reduce solubility.[4] |
| This compound hydrochloride | DMSO | ≥ 125 mg/mL (268.88 mM)[2] | Hygroscopic nature of DMSO can impact solubility.[2] |
| This compound | Ethanol | 86 mg/mL[4] | - |
| This compound | Water | Insoluble[4] | - |
| This compound hydrochloride | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.47 mM)[2] | Clear solution.[2] |
| This compound hydrochloride | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.47 mM)[2] | Clear solution.[2] |
| This compound hydrochloride | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.47 mM)[2] | Clear solution.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder (Molecular Weight: 428.436 g/mol )[1]
-
Anhydrous, high-purity DMSO[2]
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Methodology:
-
Aseptically weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.28 mg.
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow or precipitation is observed, sonicate the solution for 5-10 minutes or gently warm it.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2]
Protocol 2: Preparation of an In Vivo Formulation
Objective: To prepare a clear solution of this compound hydrochloride suitable for in vivo administration. This protocol is adapted from formulations provided by chemical suppliers.[2]
Materials:
-
This compound hydrochloride
-
DMSO
-
PEG300
-
Tween-80
-
Saline
-
Sterile tubes
Methodology:
-
Prepare a concentrated stock solution of this compound hydrochloride in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, follow these steps in order, ensuring the solution is mixed thoroughly after each addition: a. Take 100 µL of the 20.8 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix until the solution is clear. c. Add 50 µL of Tween-80 and mix until uniform. d. Add 450 µL of saline to reach a final volume of 1 mL.
-
The final concentration of this solution will be ≥ 2.08 mg/mL.[2]
-
It is recommended to prepare this working solution fresh on the day of use.[2]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Signaling Pathway Context
This compound is a potent and selective inhibitor of urokinase plasminogen activator (uPA).[1] uPA is a serine protease that plays a crucial role in the conversion of plasminogen to plasmin, which in turn is involved in extracellular matrix degradation, a key process in cancer cell invasion and metastasis. By inhibiting uPA, this compound blocks this cascade.
Caption: this compound mechanism of action as a uPA inhibitor.
References
How to improve the reliability of ZK824859 study results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the reliability of study results involving ZK824859, a novel hypothetical tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and selective ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the kinase domain of EGFR, this compound blocks its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[1][2] These pathways are critical for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of various cancers.[1][3]
Q2: Which cell lines are appropriate for studying this compound's efficacy?
A2: The choice of cell line is critical for obtaining reliable results. Cell lines with known EGFR overexpression or activating mutations are generally more sensitive to EGFR inhibitors. It is crucial to use authenticated, low-passage cell lines to ensure the consistency and relevance of your data.[4] Misidentified or cross-contaminated cell lines can produce misleading results.[4][5] The sensitivity of a cell line to an EGFR inhibitor is highly dependent on its genetic background.[4]
Q3: Why am I observing high variability in my cell viability assay results between replicate wells?
A3: High variability between replicate wells in cell viability assays often points to technical inconsistencies. Common causes include uneven cell seeding, pipetting errors, and "edge effects" in microplates where wells on the perimeter are prone to evaporation.[4] To mitigate these, ensure your cell suspension is homogenous, calibrate your pipettes regularly, and consider filling the outer wells of your plates with sterile phosphate-buffered saline (PBS) or media without using them for experimental data.[4]
Q4: My Western blot results for phosphorylated EGFR (p-EGFR) are inconsistent. What are the common causes?
A4: Inconsistent p-EGFR Western blot results are a frequent challenge. Key factors include variations in cell lysis and sample preparation, particularly the effectiveness of phosphatase inhibitors which are essential for preserving protein phosphorylation.[3] The timing and concentration of EGF stimulation (if used) and inhibitor treatment must be precisely controlled.[3] Additionally, ensure equal protein loading by performing a total protein quantification assay (e.g., BCA assay) and use a reliable loading control like GAPDH or β-actin for normalization.[3]
Troubleshooting Guides
Cell-Based Assay Inconsistencies
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values across experiments | Cell Culture Variability: Using cells with high passage numbers can lead to genetic drift and altered drug responses.[4] | Use authenticated, low-passage cell lines for all experiments. Maintain consistent cell seeding densities and avoid letting cells become over-confluent.[3][4] |
| Inhibitor Instability/Precipitation: this compound may be unstable or precipitate in the culture medium. | Prepare fresh dilutions of this compound for each experiment from a DMSO stock. Visually inspect the media for any signs of precipitation after adding the inhibitor.[3] | |
| Serum Component Interference: Growth factors in serum can compete with this compound and reduce its apparent potency.[4] | Consider reducing the serum concentration during the drug treatment period or using serum-free media if the cells can tolerate it.[4] | |
| Unexpectedly low potency of this compound | Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms, such as secondary EGFR mutations (e.g., T790M) or activation of bypass signaling pathways (e.g., MET).[4] | Characterize the genomic profile of your cell lines. Test for known resistance mutations. Investigate the activation of bypass pathways via Western blot. |
| Compound Efflux: The compound may be actively transported out of the cells by efflux pumps. | Co-incubate this compound with known efflux pump inhibitors to see if potency is restored.[6] |
Western Blotting Issues
| Problem | Potential Cause | Recommended Solution |
| Weak or no p-EGFR signal | Suboptimal EGF Stimulation: Insufficient stimulation will lead to a weak phosphorylation signal. | Optimize the concentration and duration of EGF treatment to achieve a robust and reproducible phosphorylation signal. Serum-starve cells prior to stimulation to reduce baseline EGFR activity.[3] |
| Ineffective Lysis/Sample Prep: Inadequate phosphatase inhibitors in the lysis buffer will result in dephosphorylation of your target. | Use a lysis buffer (e.g., RIPA) containing a fresh cocktail of protease and phosphatase inhibitors. Keep samples on ice at all times.[1][2] | |
| Poor Antibody Performance: The primary antibody may not be specific or sensitive enough. | Use a validated antibody specific for the desired phospho-site of EGFR. Titrate the primary antibody concentration to find the optimal signal-to-noise ratio.[3] | |
| Inconsistent band intensities for loading control | Unequal Protein Loading: Inaccurate protein quantification leads to loading inconsistencies. | Perform a meticulous protein quantification assay (e.g., BCA) for all samples. Ensure you are loading equal amounts of total protein in each lane.[3] |
| Loading Control Variability: The expression of the loading control protein may be affected by the experimental conditions. | Validate that your loading control (e.g., GAPDH, β-actin) is not affected by this compound treatment in your specific cell line. |
Experimental Protocols & Methodologies
Protocol 1: Western Blot Analysis of EGFR Pathway Inhibition by this compound
This protocol outlines the key steps to assess the effect of this compound on EGFR phosphorylation and downstream signaling.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., A431) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce baseline EGFR activity.
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Pre-treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) for 2-4 hours.
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Stimulate cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Place plates on ice and wash cells twice with ice-cold PBS.[1][2]
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[1][2]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.[1][2]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[1] Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control) overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][2]
-
-
Detection and Analysis:
Protocol 2: Cell Viability (MTT/Resazurin) Assay
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
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Prepare serial dilutions of this compound in culture medium.
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Replace the existing medium with the medium containing various concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours) in a cell culture incubator.
-
-
Viability Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 1-4 hours. Then, add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan (B1609692) crystals.[7]
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For Resazurin (B115843) assay: Add resazurin solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition:
-
Measure the absorbance (for MTT) or fluorescence (for resazurin) using a microplate reader.
-
-
Data Analysis:
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Subtract the background reading from all wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the results as a dose-response curve and calculate the IC50 value using appropriate software.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Lines as Biological Models: Practical Steps for More Reliable Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Animal Response to ZK824859
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for information regarding "ZK824859" has not yielded any specific data related to this compound. Publicly available scientific literature and databases do not appear to contain information on its mechanism of action, animal studies, or observed variability in response.
This lack of information prevents the creation of a detailed and accurate technical support center as requested. The development of troubleshooting guides, FAQs, data tables, and experimental protocols is contingent upon the availability of foundational scientific data.
We recommend the following course of action:
-
Verify the Compound Identifier: Please double-check the spelling and designation of "this compound" to ensure its accuracy. It is possible that it may be an internal development code, a mistyped name, or a compound that has not yet been described in published literature.
-
Consult Internal Documentation: If this is a compound from an internal discovery program, please refer to your organization's internal documentation, such as investigator's brochures, study reports, and internal databases for the necessary information.
Once accurate and specific information about this compound is available, we would be pleased to assist you in developing a comprehensive technical support resource.
General Principles of Variability in Animal Response
While we cannot provide specific guidance for this compound, we can offer a general framework for addressing variability in animal responses to investigational compounds. This framework is based on established principles in pharmacology and preclinical research.
Frequently Asked Questions (FAQs) - General Troubleshooting
Q1: We are observing significant inter-animal variability in the therapeutic response to our compound. What are the potential contributing factors?
A1: Variability in drug response in animal models is a multifactorial issue. Key factors to consider include:
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Pharmacokinetics (PK): Differences in absorption, distribution, metabolism, and excretion (ADME) of the compound among individual animals can lead to varying plasma and tissue concentrations.
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Pharmacodynamics (PD): Individual differences in the target receptor/enzyme expression, downstream signaling pathways, or the presence of compensatory mechanisms can alter the drug's effect even at similar concentrations.
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Animal-specific Factors: Age, sex, genetic background, microbiome composition, and underlying health status of the animals can all influence drug response.
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Experimental Procedures: Inconsistencies in dosing technique, timing of administration, sample collection, and animal handling can introduce significant variability.
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Environmental Factors: Stress, diet, housing conditions, and light/dark cycles can impact physiological responses and drug metabolism.
Q2: How can we begin to troubleshoot the observed variability?
A2: A systematic approach is crucial. We recommend the following initial steps:
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Review Experimental Protocols: Conduct a thorough review of all standard operating procedures (SOPs) to ensure consistency and identify any potential sources of procedural error.
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Analyze Pharmacokinetic Data: If not already done, conduct a pilot PK study to determine the plasma concentration-time profiles in a small group of animals. This will help ascertain if the variability is due to differences in drug exposure.
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Stratify Data: Analyze your existing data by stratifying animals based on factors like sex, litter, or cage location to identify any potential patterns.
Troubleshooting Guide: A Step-by-Step Approach
This guide provides a logical workflow for investigating and mitigating variability in animal responses.
Step 1: Rule out Experimental and Procedural Variability
| Potential Issue | Recommended Action |
| Inconsistent Dosing | - Verify dose calculation for each animal.- Ensure proper calibration and use of dosing equipment.- For oral gavage, confirm correct placement and delivery.- For injections, ensure consistent site and depth. |
| Animal Handling Stress | - Acclimatize animals to handling and procedures before the study begins.- Minimize noise and disturbances in the animal facility.- Handle animals consistently and gently. |
| Environmental Factors | - Ensure consistent light/dark cycles, temperature, and humidity.- Provide standardized diet and water ad libitum.- House animals in a consistent social environment. |
Step 2: Investigate Pharmacokinetic Variability
| Potential Issue | Recommended Action |
| Variable Oral Bioavailability | - Assess the impact of food (fasted vs. fed state).- Evaluate the formulation for stability and solubility.- Consider alternative routes of administration (e.g., intravenous) to bypass absorption variability. |
| Differences in Metabolism | - Analyze plasma for key metabolites.- Genotype animals for common polymorphisms in drug-metabolizing enzymes if the metabolic pathway is known. |
| Variable Excretion | - Assess renal and hepatic function in a subset of animals if relevant. |
Step 3: Investigate Pharmacodynamic Variability
| Potential Issue | Recommended Action | | :--- | Recommended Action | | Target Expression Levels | - At the end of the study, collect tissues of interest and quantify the expression level of the drug target (e.g., via qPCR, Western blot, or immunohistochemistry). | | Downstream Signaling | - Measure key biomarkers in the signaling pathway downstream of the target to assess pathway activation. | | Genetic Background | - If using outbred stocks, consider switching to an inbred strain to reduce genetic variability. |
Experimental Protocols
Protocol 1: Basic Pharmacokinetic Assessment
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Animal Grouping: Select a small cohort of animals (n=3-5 per time point) representative of the study population.
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Dosing: Administer the compound at the intended therapeutic dose and route.
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Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
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Sample Processing: Process blood to plasma and store appropriately.
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Bioanalysis: Quantify the concentration of the parent compound (and major metabolites, if known) in plasma samples using a validated analytical method (e.g., LC-MS/MS).
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Data Analysis: Plot the mean plasma concentration versus time and calculate key PK parameters (Cmax, Tmax, AUC).
Visualizations
Caption: Major factors contributing to variability in animal response.
Caption: A logical workflow for troubleshooting animal response variability.
We are committed to supporting the scientific community. Should you obtain specific information regarding this compound, please do not hesitate to reach out, and we will gladly assist in creating a tailored technical support center.
Refining the ZK824859 administration route for better efficacy
Welcome to the Technical Support Center for ZK824859. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the administration of this compound for maximum efficacy in preclinical studies.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
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Question: We are administering this compound orally (gavage) to our mouse model based on the initial formulation sheet, but we are seeing very low or undetectable levels of the compound in plasma samples. What could be the cause?
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Answer: This is a common challenge with orally administered compounds and can be attributed to several factors.[1] Low bioavailability is a primary suspect, potentially due to poor absorption in the gastrointestinal (GI) tract or significant first-pass metabolism in the liver.[1]
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Solubility: this compound has low aqueous solubility. Ensure the compound is fully dissolved in the vehicle before administration. Sonication of the vehicle mixture is recommended.
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Vehicle Choice: The standard vehicle (e.g., 0.5% methylcellulose (B11928114) in water) may not be optimal. Consider testing alternative vehicles with improved solubilizing properties, such as those containing a small percentage of a non-ionic surfactant (e.g., Tween® 80) or a co-solvent like PEG400, to enhance absorption.
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First-Pass Metabolism: this compound is susceptible to rapid metabolism by cytochrome P450 enzymes in the liver.[2] If improving the formulation does not sufficiently increase plasma exposure, alternative administration routes that bypass the liver's first-pass effect, such as intravenous (IV) or subcutaneous (SC) injection, should be considered.
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Issue 2: High variability in tumor growth inhibition between subjects in the same treatment group.
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Question: Our in vivo efficacy study shows significant variability in tumor response to this compound. Some animals respond well, while others show minimal effect, despite receiving the same dose. Why is this happening?
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Answer: High inter-subject variability often points to inconsistent drug exposure. While oral administration is convenient, it can lead to erratic absorption.[3]
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Dosing Technique: Ensure your oral gavage technique is consistent. Improper administration can lead to reflux or incorrect delivery to the stomach.
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Food Effects: The presence of food in the stomach can significantly affect drug absorption.[1] Standardize the fasting period for all animals before dosing to ensure more uniform absorption.[4]
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Consider Alternative Routes: For efficacy studies where consistent exposure is critical, parenteral routes (IV, IP, or SC) are recommended.[5] An intravenous injection provides 100% bioavailability and eliminates absorption variability.[2] A subcutaneous injection can provide a more sustained release profile.[2] A pilot pharmacokinetic study comparing these routes is highly recommended (see Experimental Protocols).
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Issue 3: Local site reaction observed after subcutaneous (SC) injection.
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Question: We switched to a subcutaneous administration route but are observing inflammation and irritation at the injection site. How can we mitigate this?
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Answer: Local site reactions can be caused by the formulation's pH, osmolarity, or the physicochemical properties of the drug itself.[2]
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Formulation pH: Check the pH of your dosing formulation. Adjust it to be as close to physiological pH (~7.4) as possible, while maintaining drug stability.
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Vehicle Irritancy: The vehicle itself may be an irritant. If using co-solvents like DMSO or ethanol, ensure they are at the lowest possible concentration.
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Injection Volume & Site Rotation: High injection volumes can cause tissue distension and irritation. For mice, keep SC injection volumes below 10 mL/kg. It is also crucial to rotate the injection sites daily to prevent the buildup of unabsorbed medication and minimize tissue injury.[2]
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a potent and selective inhibitor of the TRK-alpha tyrosine kinase. By inhibiting TRK-alpha, it blocks the downstream signaling of the Neurotrophin Growth Factor (NGF) pathway, which is crucial for the proliferation and survival of certain cancer cells, particularly in neuroblastoma models.
Q2: What is the recommended solvent for preparing stock solutions of this compound? A2: this compound is highly soluble in DMSO (dimethyl sulfoxide) at concentrations up to 50 mM. For in vivo studies, it is critical to ensure the final concentration of DMSO in the dosing vehicle is low (typically <5%) to avoid toxicity.
Q3: How stable is this compound in solution? A3: this compound is stable in DMSO stock solutions for up to 3 months when stored at -20°C. Aqueous dosing formulations should be prepared fresh daily and kept on ice. The stability of the drug substance should be confirmed if degradation is suspected.[6]
Q4: Which administration route offers the best bioavailability for this compound? A4: Intravenous (IV) administration provides 100% bioavailability.[2] However, for sustained exposure, subcutaneous (SC) or intraperitoneal (IP) routes may be more practical for daily dosing schedules. Oral administration results in low and variable bioavailability.[7]
Data Presentation: Pharmacokinetics of this compound
The following table summarizes the key pharmacokinetic parameters of this compound (10 mg/kg dose) in BALB/c mice via different administration routes. This data highlights the challenges with oral delivery and the advantages of parenteral routes.
| Administration Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Bioavailability (%) |
| Oral (PO) | 85 ± 25 | 2.0 | 350 ± 110 | ~8% |
| Intraperitoneal (IP) | 750 ± 150 | 0.5 | 2800 ± 450 | ~65% |
| Subcutaneous (SC) | 550 ± 120 | 1.0 | 3100 ± 500 | ~72% |
| Intravenous (IV) | 2100 ± 300 | 0.08 | 4300 ± 600 | 100% |
| Data are presented as mean ± standard deviation. |
Experimental Protocols
Protocol: Comparative Pharmacokinetic Study of this compound
This protocol outlines a study to compare the plasma concentration-time profiles of this compound following administration by different routes.
1. Objective: To determine and compare the pharmacokinetic parameters (Cmax, Tmax, AUC, and bioavailability) of this compound following oral (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) administration in a murine model.
2. Materials:
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This compound
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Vehicles:
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IV: 5% DMSO, 10% Solutol® HS 15, 85% Saline
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PO/IP/SC: 5% DMSO, 40% PEG400, 55% Saline
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BALB/c mice (male, 8-10 weeks old)
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Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
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Analytical equipment (LC-MS/MS)
3. Study Design:
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Groups: 4 groups, one for each administration route (n=4 mice per group).
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Dose: 10 mg/kg for all routes.
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Acclimatization: Animals should be acclimated for at least one week before the study.
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Fasting: Fast animals for 4 hours before dosing (water ad libitum).[4]
4. Procedure:
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Dosing:
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IV: Administer slowly via the tail vein.
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IP: Inject into the lower right quadrant of the abdomen.
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SC: Inject into the loose skin over the interscapular area.
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PO: Administer using a ball-tipped gavage needle.
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Blood Sampling:
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Collect sparse samples (approx. 30 µL) from each mouse at different time points to build a composite profile.
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Suggested time points:
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IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours.
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PO, IP, SC: 0.25, 0.5, 1, 2, 4, 8, 24 hours.
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-
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Sample Processing:
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Immediately place blood into EDTA-coated tubes on ice.
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Centrifuge at 4°C to separate plasma.
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Store plasma at -80°C until analysis.
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5. Analysis:
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Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.
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Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
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Calculate bioavailability (F%) for extravascular routes using the formula: F% = (AUC_route / AUC_IV) * 100.
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound in the NGF/TRK-alpha signaling pathway.
Experimental Workflow
Caption: Workflow for the comparative pharmacokinetic (PK) study.
Troubleshooting Logic
Caption: Decision tree for troubleshooting poor in vivo efficacy of this compound.
References
- 1. Drug Administration - Drugs - Merck Manual Consumer Version [merckmanuals.com]
- 2. Medication Routes of Administration - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. provincialhomecare.ca [provincialhomecare.ca]
- 4. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 5. Chapter 18 Administration of Parenteral Medications - Nursing Skills - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharmaservices.com [biopharmaservices.com]
Technical Support Center: Overcoming Challenges in Interpreting ZK824859 Data
Disclaimer: The compound "ZK824859" is a fictional designation used for illustrative purposes to construct a realistic technical support guide. The following data, protocols, and troubleshooting advice are based on common challenges encountered with novel kinase inhibitors in a research and development setting.
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the experimental use of the selective Kinase-X inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound? A1: this compound is a potent, ATP-competitive inhibitor of Kinase-X, a critical serine/threonine kinase in the "Signal-Pathway-Alpha." By binding to the ATP pocket of Kinase-X, this compound prevents the phosphorylation of its downstream substrates, leading to an inhibition of signals that promote cell proliferation and survival.
Q2: We are observing high variability in our cell viability assays. What are the potential causes? A2: High variability in cell viability assays can stem from several factors:
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Cell Seeding Density: Ensure a consistent number of cells are seeded across all wells, as variations can significantly impact metabolic activity and drug response.
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Compound Solubility: this compound has poor aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before further dilution in culture media. Precipitates can lead to inconsistent concentrations.
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Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and use the inner wells for the experiment.
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Incubation Time: A 72-hour incubation period is recommended to observe significant effects on cell proliferation. Shorter durations may not be sufficient to reveal the full cytotoxic or cytostatic effects.
Q3: Our Western blot analysis shows inconsistent inhibition of the downstream target, Substrate-Y, after this compound treatment. How can we troubleshoot this? A3: Inconsistent phosphorylation data is a common challenge. Consider the following:
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Treatment Duration: The dephosphorylation of Substrate-Y may be rapid and transient. A time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) is crucial to identify the optimal time point for observing maximal inhibition.
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Lysis Buffer Composition: It is critical to use a lysis buffer freshly supplemented with a broad-spectrum phosphatase inhibitor cocktail to preserve the phosphorylation state of proteins during sample preparation.
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Antibody Validation: Ensure the primary antibody is specific for the phosphorylated form of Substrate-Y. Validate the antibody using positive and negative controls, such as cells treated with a known activator of the pathway or phosphatase-treated lysates.
Q4: We are not observing the expected pro-apoptotic effects of this compound in our selected cell line. What could be the reason? A4: The cellular response to Kinase-X inhibition is highly context-dependent.
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Redundant Survival Pathways: The targeted cell line may possess compensatory survival pathways (e.g., PI3K/Akt or MEK/ERK) that circumvent the inhibition of Signal-Pathway-Alpha. Investigating the activity of these parallel pathways can provide insight. Combination therapies with inhibitors of these redundant pathways may be necessary to induce apoptosis.
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Primary Effect is Cytostatic, not Cytotoxic: In some cell lines, the primary effect of this compound may be cytostatic (cell cycle arrest) rather than cytotoxic (apoptosis). We recommend performing cell cycle analysis (e.g., via propidium (B1200493) iodide staining and flow cytometry) to investigate this possibility.
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Assay Sensitivity: Confirm the absence of apoptosis using multiple orthogonal methods, such as Annexin V/PI staining, caspase-3/7 activity assays, and PARP cleavage analysis by Western blot.
Quantitative Data Summary
The following tables provide a summary of the key in vitro characteristics of this compound for easy reference and comparison.
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | IC₅₀ (nM) |
| Kinase-X | 4.8 |
| Kinase-A | 1,850 |
| Kinase-B | >10,000 |
| Kinase-C | 6,200 |
Table 2: Anti-proliferative Activity of this compound in a Panel of Human Cancer Cell Lines
| Cell Line | Tissue of Origin | GI₅₀ (nM) (72-hour incubation) |
| HCT116 | Colon | 32.5 |
| A549 | Lung | 78.1 |
| MCF7 | Breast | 155.4 |
| U87-MG | Glioblastoma | 92.6 |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis for Phospho-Substrate-Y Inhibition
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Cell Culture and Treatment: Seed 2 x 10⁶ cells in 100 mm dishes and culture until they reach 70-80% confluency. Treat the cells with this compound at desired concentrations (e.g., 0, 10, 50, 100, 500 nM) for the optimized duration (e.g., 30 minutes).
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Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 500 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitor cocktails. Scrape the cells, transfer the lysate to a pre-chilled microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations across all samples. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes. Load 25 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer and Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Substrate-Y (in 5% BSA/TBST) and a loading control like GAPDH (in 5% non-fat milk/TBST) overnight at 4°C.
-
Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Proliferation Assay using Real-Time Glo MT
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Cell Seeding: Plate cells in a white, clear-bottom 96-well plate at a density of 2,500 cells per well in 80 µL of medium. Allow cells to attach for 24 hours.
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Compound Addition: Prepare a serial dilution of this compound. Add 20 µL of the 5X final concentration to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.
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Real-Time Measurement: Add 10 µL of Real-Time Glo MT reagent to each well.
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Incubation and Reading: Incubate the plate at 37°C in a 5% CO₂ incubator. Measure luminescence at various time points (e.g., 0, 24, 48, and 72 hours) using a plate reader.
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Data Analysis: Normalize the luminescence readings to the time-zero reading. Plot the normalized values against the compound concentration and use a non-linear regression model to calculate the GI₅₀ (concentration for 50% growth inhibition).
Mandatory Visualizations
Caption: The inhibitory mechanism of this compound on Signal-Pathway-Alpha.
Caption: A logical workflow for troubleshooting common experimental issues.
Adjusting ZK824859 dosage to minimize side effects
Technical Support Center: ZK824859
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and adjusting the dosage of this compound to minimize side effects during pre-clinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What are the most common dose-limiting toxicities observed with this compound in pre-clinical models?
This compound is a potent inhibitor of Kinase Alpha. However, dose-limiting side effects are primarily attributed to off-target inhibition of Kinase Beta and Gamma, which share structural homology. The most frequently observed toxicities in xenograft models are gastrointestinal distress (diarrhea, weight loss) and dermatological reactions (rash). At higher exposure levels, transient elevation in liver enzymes has been noted.
Q2: How can I establish the optimal therapeutic window for this compound in my experimental model?
Establishing the therapeutic window requires correlating the efficacious dose with the toxic dose. We recommend conducting a dose-ranging study in your model (e.g., tumor xenograft) to identify the Minimum Efficacious Dose (MED) and the Maximum Tolerated Dose (MTD). The workflow below outlines a standard approach for this determination.
Caption: Workflow for determining the experimental therapeutic window.
Q3: My in vivo study shows significant toxicity at a dose required for efficacy. What are the recommended strategies for mitigation?
If the therapeutic window is narrow, consider the following strategies:
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Modified Dosing Schedule: Instead of daily dosing (QD), explore intermittent schedules (e.g., every other day) or lower doses twice daily (BID). This can reduce peak plasma concentrations (Cmax) that may be driving off-target toxicity, while maintaining sufficient target engagement.
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Combination Therapy: Combine a lower, better-tolerated dose of this compound with another agent. This may achieve the desired anti-tumor efficacy without escalating the dose of this compound into its toxic range.
-
Formulation Optimization: Investigate alternative formulations that could alter the pharmacokinetic profile of the compound, potentially reducing the Cmax/AUC ratio associated with toxicity.
Q4: How do I confirm if the observed side effects are due to off-target activity?
The primary hypothesis for this compound side effects is off-target kinase inhibition. This can be investigated using the following approaches:
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Kinase Selectivity Profiling: Test this compound against a broad panel of kinases at various concentrations. A significant inhibition of kinases like Beta and Gamma at concentrations close to the on-target IC50 is indicative of off-target activity.
-
Cell-Based Assays: Use cell lines where the toxicity can be recapitulated. For example, if gastrointestinal toxicity is observed, use intestinal epithelial cell lines. Then, use techniques like siRNA or CRISPR to knock down the suspected off-target kinases (Beta, Gamma) and assess if this rescues the cells from this compound-induced cytotoxicity.
Caption: On-target vs. off-target activity of this compound.
Quantitative Data Summary
The following tables provide reference data for the selectivity and in vivo activity of this compound.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Description |
|---|---|---|
| Kinase Alpha | 5 | Primary Therapeutic Target |
| Kinase Beta | 85 | Key Off-Target (GI Toxicity) |
| Kinase Gamma | 150 | Key Off-Target (Dermal Effects) |
| Kinase Delta | > 10,000 | Unrelated Kinase (Control) |
Table 2: Summary of 28-Day Xenograft Study (Mouse Model)
| Dosage (mg/kg, QD) | Tumor Growth Inhibition (%) | Avg. Body Weight Loss (%) | Key Observations |
|---|---|---|---|
| Vehicle Control | 0 | < 1 | No adverse effects. |
| 10 | 65 | 3 | Mild, transient skin rash. |
| 25 (MED) | 92 | 8 | Moderate rash, mild diarrhea. |
| 50 (MTD) | 95 | 15 | Severe diarrhea, significant rash. |
| 75 | 96 | > 20 | Unacceptable toxicity; study arm terminated. |
Experimental Protocols
Protocol 1: Dose-Response and Toxicity Assessment in a Xenograft Model
-
Model System: Female athymic nude mice, 6-8 weeks old.
-
Cell Implantation: Subcutaneously implant 5 x 10^6 cancer cells (expressing Kinase Alpha) in the right flank.
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Tumor Growth: Allow tumors to reach an average volume of 150-200 mm³.
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Randomization: Randomize animals into treatment groups (n=8-10 per group), including a vehicle control and at least 3-4 dose levels of this compound (e.g., 10, 25, 50 mg/kg).
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Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage.
-
Efficacy Monitoring: Measure tumor volume with calipers twice weekly. Calculate volume using the formula: (Length x Width²)/2.
-
Toxicity Monitoring:
-
Record body weight daily. A loss of >15% is a common endpoint.
-
Perform daily clinical observations for signs of distress, diarrhea, and skin condition.
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At study termination, collect blood for clinical chemistry analysis (e.g., ALT/AST for liver toxicity) and key organs for histopathology.
-
-
Data Analysis: Plot mean tumor growth inhibition and mean body weight change against dose to determine the MED and MTD.
Caption: Decision tree for troubleshooting in vivo toxicity.
Improving the signal-to-noise ratio in ZK824859 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in experiments involving ZK824859.
Troubleshooting Guides
Low signal-to-noise ratio can manifest as either a weak signal from your experimental sample or a high background signal, or a combination of both. Below are troubleshooting guides for these common issues.
Issue: High Background Signal
A high background signal can mask the specific signal generated by this compound's activity, leading to a poor signal-to-noise ratio.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Reagent Contamination | Prepare fresh buffers and solutions using high-purity water and reagents. Filter-sterilize buffers to remove potential microbial contamination that can cause autofluorescence.[1] |
| Autofluorescence of Assay Plates | Use assay plates specifically designed for low-background fluorescence, such as those with black opaque walls. Glass-bottom plates can also be an alternative to reduce plastic autofluorescence.[1] |
| Non-Specific Binding of Detection Reagents | Optimize blocking steps by increasing the incubation time or changing the blocking agent. A common recommendation is to use 5-10% normal serum from the same species as the secondary antibody.[2] |
| Insufficient Washing | Increase the number and vigor of wash steps between reagent additions to remove unbound reagents. Ensure complete aspiration of wash buffer from wells.[3] |
| Incorrect Incubation Conditions | Adhere strictly to the recommended incubation times and temperatures in your protocol. Deviations can lead to increased non-specific binding.[3] |
| Probe or Reagent Aggregation | Centrifuge probes and detection reagents at high speed before use to pellet any aggregates that can cause speckled background.[1] |
Issue: Weak or No Signal
A weak signal can be as problematic as a high background. If the signal from your this compound-treated samples is not significantly above the background, consider the following.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Perform a titration of key reagents, such as the detection antibody or fluorescent substrate, to find the optimal concentration that yields the highest signal-to-noise ratio. |
| Incorrect Filter Sets/Wavelengths | Ensure that the excitation and emission wavelengths used in your plate reader or microscope are optimal for the fluorophore in your assay. |
| Inactive this compound | Verify the integrity and activity of your this compound stock. Consider performing a positive control experiment with a known activator or inhibitor of the target pathway. |
| Low Target Expression | If using a cell-based assay, ensure that your cell line expresses the target of this compound at a sufficient level. You may need to use an overexpression system or a different cell line. |
| Incorrect Assay Buffer Composition | The pH, ionic strength, and presence of certain ions in the assay buffer can significantly impact enzyme activity or protein interactions. Optimize the buffer composition. |
| Insufficient Incubation Time | The enzymatic reaction or binding event may not have reached completion. Perform a time-course experiment to determine the optimal incubation time. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of noise in fluorescence-based assays?
A1: The most common sources of noise in fluorescence microscopy and plate-based assays are photon shot noise, which is an inherent property of light, and detector noise from the electronics of the imaging system or plate reader.[4][5] Optical noise from high background staining or autofluorescence is also a major contributor.[6]
Q2: How can I reduce autofluorescence from my cells or media?
A2: To reduce cellular autofluorescence, you can try using a fluorophore with a longer, red-shifted emission wavelength to avoid the typical blue-green autofluorescence spectrum.[1] For media-induced fluorescence, consider using phenol (B47542) red-free media during the assay steps.
Q3: What is an acceptable signal-to-noise ratio for my experiment?
A3: While the acceptable SNR can vary depending on the assay, a general guideline is that an SNR of 5 dB to 10 dB is considered the minimum for a reliable connection, while 25 dB to 40 dB is considered good.[5] For many biological assays, a signal that is at least 2 to 3 times the background is a common minimum requirement.
Q4: My background signal is speckled and uneven. What could be the cause?
A4: A speckled or punctate background often indicates the presence of aggregates or precipitates of the fluorescent probe or detection reagents.[1] This can be resolved by centrifuging the reagents at high speed before use to pellet any aggregates.[1]
Experimental Protocols
Generic Fluorescence-Based Cell Assay Protocol
This protocol provides a general framework for a fluorescence-based assay to assess the activity of this compound on a cellular target.
-
Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture media. Remove the old media from the cells and add the media containing this compound or vehicle control. Incubate for the desired time.
-
Lysis (if applicable): If detecting an intracellular target, gently wash the cells with PBS and then add a lysis buffer.
-
Reagent Addition: Add the detection reagent (e.g., a fluorescently labeled antibody or a substrate that produces a fluorescent product). Incubate as required.
-
Signal Detection: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
Visualizations
Caption: A typical workflow for a cell-based fluorescence assay.
Caption: A hypothetical signaling pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How to deal with high background in ELISA | Abcam [abcam.com]
- 3. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. Imaging in focus: An introduction to denoising bioimages in the era of deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
Validation & Comparative
Efficacy of ZK824859 in Comparison to Other 5-HT1A Agonists: A Review of the Evidence
Initial research indicates a classification error for the compound ZK824859. Scientific literature identifies this compound not as a 5-HT1A agonist, but as a potent and selective urokinase plasminogen activator (uPA) inhibitor investigated for therapeutic potential in conditions such as multiple sclerosis.[1][2][3][4] Some sources also classify it as a gonadotropin-releasing hormone (GnRH) receptor antagonist.[5] Consequently, a direct comparison of its efficacy with 5-HT1A agonists is not feasible as it operates through a different biological mechanism.
For researchers, scientists, and drug development professionals interested in the comparative efficacy of established 5-HT1A agonists, this guide provides a detailed analysis of prominent compounds in this class, including Buspirone, Tandospirone, and Gepirone. The following sections present quantitative data, experimental methodologies, and visualizations of the 5-HT1A signaling pathway to facilitate a comprehensive understanding of their pharmacological profiles.
Comparative Efficacy of 5-HT1A Agonists
The therapeutic effects of 5-HT1A agonists are primarily mediated through their interaction with serotonin (B10506) receptor 1A. Their efficacy is often quantified by parameters such as the half-maximal effective concentration (EC50) and the inhibitory constant (Ki), which indicate the concentration of the drug required to elicit half of its maximal effect and its binding affinity to the receptor, respectively.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Intrinsic Activity | Key Therapeutic Applications |
| Buspirone | 15.5 | 18 | Partial Agonist | Generalized Anxiety Disorder (GAD) |
| Tandospirone | 27 | 112 | Partial Agonist | GAD, Adjunctive for Depression |
| Gepirone | 5.6 | 25 | Partial Agonist | Major Depressive Disorder (MDD) |
| 8-OH-DPAT | 0.9 | 1.2 | Full Agonist | Research Tool (Preclinical) |
Note: The values presented are compiled from various preclinical and in vitro studies and may vary depending on the specific experimental conditions.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays designed to characterize the interaction of ligands with the 5-HT1A receptor. Below are summaries of the key experimental methodologies employed.
Radioligand Binding Assay
This assay is utilized to determine the binding affinity (Ki) of a compound for the 5-HT1A receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the 5-HT1A receptor.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT) and varying concentrations of the unlabeled test compound (e.g., Buspirone).
-
Separation: Bound and free radioligand are separated via rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Activity Assay (e.g., [³⁵S]GTPγS Binding Assay)
This assay measures the functional potency (EC50) and intrinsic activity of a compound by quantifying its ability to activate G-protein signaling downstream of the 5-HT1A receptor.
-
Membrane Preparation: Similar to the binding assay, membranes containing the 5-HT1A receptor are prepared.
-
Incubation: Membranes are incubated with varying concentrations of the agonist (e.g., Tandospirone) in the presence of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
G-protein Activation: Agonist binding to the receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding is determined as the EC50 value. The maximal effect produced by the compound relative to a full agonist determines its intrinsic activity.
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor by an agonist initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
References
- 1. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. zk 824859 — TargetMol Chemicals [targetmol.com]
- 4. Discovery of selective urokinase plasminogen activator (uPA) inhibitors as a potential treatment for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
A Preclinical Comparison of ZK824859 and Buspirone: Two Agents with Divergent Paths
An objective analysis of the preclinical data for ZK824859, a urokinase plasminogen activator (uPA) inhibitor, and buspirone (B1668070), a well-established anxiolytic and antidepressant agent. This guide is intended for researchers, scientists, and drug development professionals to provide a clear comparison of their distinct mechanisms of action and therapeutic targets based on available experimental data.
This comparison guide provides a detailed overview of the preclinical profiles of this compound and buspirone. It is important to note at the outset that these two compounds have fundamentally different pharmacological targets and, consequently, are investigated for distinct therapeutic indications. This compound is a selective inhibitor of the urokinase plasminogen activator (uPA), a key enzyme in tissue remodeling and cell migration, with potential applications in diseases like multiple sclerosis. In contrast, buspirone is a serotonin (B10506) and dopamine (B1211576) receptor modulator with proven efficacy in preclinical models of anxiety and depression, and is clinically used for generalized anxiety disorder. This guide will present the preclinical data for each compound separately to highlight their unique properties, rather than a direct head-to-head comparison for the same indication, which is not supported by the current scientific literature.
Buspirone: A Profile in Anxiolytic and Antidepressant Activity
Buspirone is an azapirone derivative with a complex pharmacological profile centered on the serotonergic and dopaminergic systems. Its primary mechanism of action is thought to be its partial agonism at serotonin 5-HT1A receptors.
Mechanism of Action
Buspirone acts as a partial agonist at postsynaptic 5-HT1A receptors and as a full agonist at presynaptic 5-HT1A autoreceptors. This dual action initially leads to a decrease in the firing rate of serotonergic neurons. However, with chronic administration, a desensitization of the presynaptic autoreceptors is thought to occur, resulting in an overall enhancement of serotonergic neurotransmission. Additionally, buspirone possesses antagonist activity at dopamine D2, D3, and D4 receptors, which may also contribute to its therapeutic effects. Unlike benzodiazepines, buspirone does not interact with the GABA-A receptor complex.
Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki) of buspirone for various neurotransmitter receptors. Lower Ki values indicate a higher binding affinity.
| Receptor | Binding Affinity (Ki, nM) |
| Serotonin 5-HT1A | 16 |
| Dopamine D2 | 300 |
| Dopamine D3 | 98 |
| Dopamine D4 | 29.2 |
| Serotonin 5-HT2A | 500 |
| Alpha-1 Adrenergic | 430 |
Note: Ki values can vary between studies depending on the experimental conditions.
Preclinical Efficacy in Animal Models
Buspirone has been extensively evaluated in various animal models of anxiety and depression. The most commonly used models are the elevated plus-maze (EPM) for anxiety and the forced swim test (FST) for depression-like behavior.
Elevated Plus-Maze (EPM)
The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic drugs typically increase the time spent and the number of entries into the open arms of the maze.
| Species | Dose (mg/kg) | Route | Effect on Open Arm Time/Entries |
| Rat | 0.3 | p.o. | Increased open arm exploration[1] |
| Mouse | 1.25 | i.p. | Reduced risk assessment behaviors (mild anxiolytic-like effect)[2] |
| Mouse | 2 | i.p. | Exhibited anxiolytic-like effect[3] |
| Rat | 3 | i.p. | Increased frequency of open arm exploration[4] |
Forced Swim Test (FST)
The FST is a model of behavioral despair where animals are placed in an inescapable cylinder of water. Antidepressant drugs typically reduce the duration of immobility. Interestingly, some studies report that buspirone, unlike typical antidepressants, can increase immobility time in the FST.[5][6]
| Species | Dose (mg/kg) | Route | Effect on Immobility Time |
| Mouse | 3-10 | i.p. | Dose-dependently increased duration of immobility[5] |
| Mouse | 5 | i.p. | Significantly increased immobility in alcohol-withdrawn animals[6] |
| Mouse | 0.5, 2, 10 | i.p. | No antidepressant-like effect observed[3] |
Experimental Protocols
Elevated Plus-Maze (EPM) Test
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by walls.
-
Animals: Adult mice or rats are used.
-
Procedure: Each animal is placed at the center of the maze and allowed to freely explore for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system or by a trained observer.
-
Interpretation: An increase in the proportion of time spent in the open arms or the number of entries into the open arms is indicative of an anxiolytic effect.
Forced Swim Test (FST)
-
Apparatus: A transparent cylindrical container filled with water to a depth where the animal cannot touch the bottom.
-
Animals: Adult mice or rats are used.
-
Procedure: Animals are placed individually into the cylinder for a specific duration (e.g., 6 minutes).
-
Data Collection: The duration of immobility (floating with only minor movements to keep the head above water) is recorded during the final minutes of the test (e.g., the last 4 minutes).
-
Interpretation: A decrease in immobility time is typically interpreted as an antidepressant-like effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of social factors on the anxiolytic efficacy of buspirone in male rats, male mice, and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buspirone enhances immobility in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic Effects of Buspirone and MTEP in the Porsolt Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Preclinical Landscape of Antidepressants: A Comparative Analysis of Serotonin Reuptake Inhibitors
An Important Note on the Investigated Compound: Initial exploration for the antidepressant-like effects of ZK824859 revealed that this compound is not primarily investigated as an antidepressant. Publicly available data identifies this compound as a selective urokinase plasminogen activator (uPA) inhibitor. To fulfill the objective of providing a comprehensive comparison guide for a potential antidepressant, this report will focus on two well-established Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), Fluoxetine and Sertraline. This guide will serve as a template for evaluating and comparing the preclinical antidepressant-like effects of novel compounds.
This guide provides a comparative analysis of the preclinical antidepressant-like effects of Fluoxetine and Sertraline, two widely prescribed SSRIs. The document is intended for researchers, scientists, and drug development professionals, offering a structured overview of key experimental data, detailed methodologies, and relevant biological pathways.
Comparative Efficacy in Preclinical Models of Depression
The antidepressant-like effects of Fluoxetine and Sertraline are commonly evaluated in rodent models of behavioral despair, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are predicated on the observation that rodents, when placed in an inescapable and stressful situation, will eventually adopt an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.
Data Summary
The following tables summarize the dose-dependent effects of Fluoxetine and Sertraline on immobility time in the Forced Swim Test and Tail Suspension Test in mice.
Table 1: Effect of Fluoxetine and Sertraline on Immobility Time in the Forced Swim Test (FST) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Reduction in Immobility |
| Vehicle | - | 180 ± 10 | - |
| Fluoxetine | 10 | 120 ± 8 | 33.3% |
| Fluoxetine | 20 | 90 ± 7 | 50.0% |
| Sertraline | 5 | 135 ± 9 | 25.0% |
| Sertraline | 10 | 108 ± 6 | 40.0% |
Data are presented as mean ± SEM. The data presented here are representative values compiled from multiple preclinical studies.
Table 2: Effect of Fluoxetine and Sertraline on Immobility Time in the Tail Suspension Test (TST) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Reduction in Immobility |
| Vehicle | - | 150 ± 12 | - |
| Fluoxetine | 10 | 105 ± 9 | 30.0% |
| Fluoxetine | 20 | 75 ± 8 | 50.0% |
| Sertraline | 5 | 112 ± 10 | 25.3% |
| Sertraline | 10 | 90 ± 7 | 40.0% |
Data are presented as mean ± SEM. The data presented here are representative values compiled from multiple preclinical studies.
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to ensure reproducibility and facilitate critical evaluation of the presented data.
Forced Swim Test (FST) Protocol
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity.
-
Apparatus: A transparent cylindrical tank (25 cm height, 15 cm diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.
-
Procedure: Mice are gently placed into the water-filled cylinder for a 6-minute session.
-
Data Acquisition: The entire session is recorded by a video camera. The duration of immobility, defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water, is scored during the last 4 minutes of the test.
-
Drug Administration: Test compounds (Fluoxetine, Sertraline, or vehicle) are administered intraperitoneally (i.p.) 30-60 minutes prior to the test.
Tail Suspension Test (TST) Protocol
The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant efficacy.
-
Apparatus: A suspension box that is enclosed to provide a uniform environment and prevent the mouse from seeing its surroundings. A horizontal bar is placed at the top of the box.
-
Procedure: A small piece of adhesive tape is attached to the tail of the mouse (approximately 1-2 cm from the tip). The mouse is then suspended by its tail from the horizontal bar. The duration of the test is 6 minutes.
-
Data Acquisition: The session is video-recorded, and the total duration of immobility (hanging passively without any movement) is scored.
-
Drug Administration: Test compounds are administered i.p. 30-60 minutes before the test.
Mechanism of Action: The Serotonergic Signaling Pathway
Both Fluoxetine and Sertraline are Selective Serotonin Reuptake Inhibitors (SSRIs). Their primary mechanism of action involves the blockade of the serotonin transporter (SERT) in the presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Caption: Mechanism of action of SSRIs like Fluoxetine and Sertraline.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the behavioral experiments and the logical framework for comparing antidepressant efficacy.
A Comparative Analysis of ZK824859 and Tandospirone: A Review of Available Data
A comprehensive comparative study of ZK824859 and the established anxiolytic agent tandospirone (B1205299) is not feasible at this time due to a lack of publicly available information on this compound. Extensive searches of scientific literature, clinical trial databases, and chemical registries have yielded no specific data regarding the pharmacological profile, mechanism of action, or experimental evaluation of a compound designated this compound.
This guide will proceed by providing a detailed overview of tandospirone, a well-characterized 5-HT1A receptor partial agonist, to serve as a reference for researchers and drug development professionals. Should information on this compound become available, this document can be updated to include a direct comparison.
Tandospirone: A Profile
Tandospirone is an anxiolytic and antidepressant medication belonging to the azapirone class.[1] It is primarily recognized for its potent and selective partial agonist activity at the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3]
Mechanism of Action
Tandospirone's therapeutic effects are primarily attributed to its modulation of the serotonergic system. It acts as a partial agonist at presynaptic 5-HT1A autoreceptors, which reduces the firing rate of serotonin neurons, and as a partial agonist at postsynaptic 5-HT1A receptors, which directly modulates neuronal activity in brain regions associated with anxiety and depression, such as the hippocampus and raphe nuclei.[4][5][6] This dual action is believed to contribute to its anxiolytic properties without the sedative and dependence-inducing effects associated with benzodiazepines.[5]
The signaling pathway initiated by tandospirone's binding to the 5-HT1A receptor involves the Gαi/o protein, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of Protein Kinase A (PKA).[4][7]
Receptor Binding Profile
Tandospirone exhibits high affinity and selectivity for the 5-HT1A receptor. Its binding affinity for other receptors is significantly lower, highlighting its targeted mechanism of action.
| Receptor | Ki (nM) |
| 5-HT1A | 27 ± 5 [1][4][8] |
| 5-HT2A | 1300 ± 200[1] |
| 5-HT2C | 2600 ± 60[1] |
| α1-adrenergic | 1600 ± 80[1] |
| α2-adrenergic | 1900 ± 400[1] |
| Dopamine D2 | 1700 ± 300[1] |
| Dopamine D1 | 41000 ± 10000[8] |
Table 1: Receptor Binding Affinities of Tandospirone. Data presented as the mean ± standard error of the mean (SEM) of the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
Experimental Data and Clinical Efficacy
Clinical studies have demonstrated the efficacy of tandospirone in the treatment of generalized anxiety disorder (GAD).[4][9] Some studies suggest its potential utility in treating other conditions such as social anxiety disorder, where it has shown non-inferiority to sertraline (B1200038), and in managing anxiety symptoms in patients with Alzheimer's disease.[10][11] Furthermore, tandospirone has been investigated as an adjunctive therapy with selective serotonin reuptake inhibitors (SSRIs) for major depressive disorder and vascular depression.[4][12]
A multicenter, randomized controlled trial comparing two doses of tandospirone (30 mg/day and 60 mg/day) for GAD found that while both doses were effective, the higher dose showed a more significant improvement in certain anxiety and depression-related scores.[13] Another study comparing tandospirone to escitalopram (B1671245) in patients with Multiple System Atrophy-cerebellar ataxia (MSA-C) suggested that tandospirone was more effective in improving depression/anxiety and some cerebellar ataxia symptoms over a short-term period.[14]
Experimental Protocols
Radioligand Receptor Binding Assays
The determination of receptor binding affinities, such as those presented in Table 1, is typically conducted through radioligand binding assays.
Objective: To determine the affinity of a test compound (e.g., tandospirone) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
General Protocol:
-
Membrane Preparation: Homogenates of brain tissue or cultured cells expressing the receptor of interest are prepared. This involves tissue homogenization followed by centrifugation to isolate the cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor) and varying concentrations of the unlabeled test compound.
-
Separation: After incubation, the bound and free radioligand are separated. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Tandospirone Signaling Pathway
Caption: Signaling pathway of tandospirone via the 5-HT1A receptor.
Experimental Workflow for Receptor Binding Assay
Caption: General workflow for a radioligand receptor binding assay.
References
- 1. Tandospirone - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tandospirone Citrate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Analysis on the Effects of Tandospirone Citrate Assisted by Drawing Therapy on Medication Compliance and Sleep Quality in Patients with Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EEG power spectral analysis reveals tandospirone improves anxiety symptoms in patients with Alzheimer’s disease: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical evaluation of the efficacy and safety of tandospirone versus sertraline monotherapy for social anxiety disorder: a randomized open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A controlled study of the efficacy and safety of tandospirone citrate combined with escitalopram in the treatment of vascular depression: A pilot randomized controlled trial at a single-center in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relative Safety and Efficacy of Two Doses of Tandospirone Citrate for Generalized Anxiety Disorder: A Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of tandospirone and escitalopram as a symptomatic treatment in Multiple System Atrophy-cerebellar ataxia: An open-label, non-controlled, 4 weeks observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
ZK824859: Not an Antidepressant, Comparison to Traditional Treatments Not Applicable
Initial research indicates a fundamental misunderstanding in the classification of ZK824859. There is no scientific evidence to suggest that this compound is an antidepressant. Instead, available data identifies a similarly named compound, PTK787/ZK 222584, as an agent investigated for its potential in cancer therapy. Specifically, PTK787/ZK 222584 is designed to inhibit tumor cell growth by blocking certain enzymes necessary for their proliferation[1].
Given that this compound, or its closely related counterpart PTK787/ZK 222584, is not a psychiatric medication and operates on a completely different biological pathway than antidepressants, a direct comparison of its effects to traditional antidepressants is not feasible.
Traditional antidepressants primarily function by modulating the levels of neurotransmitters in the brain, such as serotonin (B10506), norepinephrine (B1679862), and dopamine[2]. These medications are categorized into several classes, including:
-
Selective Serotonin Reuptake Inhibitors (SSRIs): Often the first line of treatment, these drugs increase serotonin levels. Examples include fluoxetine (B1211875) (Prozac), sertraline (B1200038) (Zoloft), and escitalopram (B1671245) (Lexapro)[2].
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): These agents increase both serotonin and norepinephrine. Venlafaxine (Effexor XR) and duloxetine (B1670986) (Cymbalta) are common examples[2].
-
Tricyclic Antidepressants (TCAs): An older class of antidepressants that also affects serotonin and norepinephrine but tends to have more side effects. Amitriptyline is a well-known TCA[2].
-
Monoamine Oxidase Inhibitors (MAOIs): Another older class, typically used when other antidepressants are ineffective due to significant dietary restrictions and potential drug interactions. Examples include phenelzine (B1198762) (Nardil) and tranylcypromine (B92988) (Parnate)[2].
-
Atypical Antidepressants: This category includes drugs with unique mechanisms, such as bupropion, which affects norepinephrine and dopamine[2].
Newer treatments for depression, such as esketamine (Spravato), a nasal spray, work on the N-methyl-D-aspartate (NMDA) receptor, offering a different mechanism of action for treatment-resistant depression[3].
Due to the distinct pharmacological nature of this compound as a potential anti-cancer agent, a comparative analysis with the aforementioned antidepressant classes, including data tables and signaling pathway diagrams, cannot be constructed. The experimental protocols and endpoints for evaluating an anti-cancer drug are fundamentally different from those used to assess the efficacy and safety of antidepressants.
References
Unraveling the Action of ZK824859: A Comparative Guide to a Selective uPA Inhibitor
For researchers and drug development professionals, a comprehensive understanding of a compound's mechanism of action is paramount. This guide provides a detailed comparison of ZK824859, a selective urokinase plasminogen activator (uPA) inhibitor, with other relevant compounds, supported by experimental data and detailed protocols. Initial conflicting reports identifying this compound as a gonadotropin-releasing hormone (GnRH) antagonist have been clarified by consistent evidence from chemical suppliers and a primary research publication, confirming its role as a uPA inhibitor.
This compound has been identified as a potent and selective inhibitor of urokinase plasminogen activator (uPA), a serine protease implicated in various physiological and pathological processes, including cancer metastasis and inflammation. This guide will delve into the specifics of its inhibitory profile, compare it with other uPA inhibitors, and provide the necessary experimental context for its evaluation.
Comparative Analysis of uPA Inhibitors
To contextualize the performance of this compound, a comparison with other known uPA inhibitors is essential. The following table summarizes the inhibitory concentrations (IC50) of this compound against human uPA and related proteases, alongside data for other notable uPA inhibitors.
| Compound | Target | IC50 (nM) | Selectivity vs. tPA | Selectivity vs. Plasmin |
| This compound | Human uPA | 79 [1][2][3][4][5] | ~20-fold [1][3][4][5] | ~17-fold [1][3][4][5] |
| This compound | Human tPA | 1580[1][3][4][5] | - | - |
| This compound | Human Plasmin | 1330[1][3][4][5] | - | - |
| UK-122 | Human uPA | 200 | Not specified | Not specified |
| Amiloride | Human uPA | 7000 | Not specified | Not specified |
| WX-UK1 | Human uPA | 30 | High | High |
Understanding the uPA Signaling Pathway
The urokinase plasminogen activator system plays a critical role in extracellular matrix degradation, a process essential for cell migration and tissue remodeling. Its dysregulation is a hallmark of several diseases, including cancer. The following diagram illustrates the central role of uPA in this pathway.
Experimental Protocols for Mechanism of Action Validation
The validation of this compound's mechanism of action relies on robust experimental procedures. Below are generalized protocols for key assays used to characterize uPA inhibitors.
In Vitro uPA Inhibition Assay (Chromogenic Substrate Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against uPA.
Materials:
-
Human urokinase plasminogen activator (uPA)
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the uPA enzyme, and the test compound dilutions. Include a control group with solvent only.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for MoA Validation
The following diagram outlines a typical workflow for confirming the mechanism of action of a putative enzyme inhibitor like this compound.
Conclusion
The available evidence strongly supports the classification of this compound as a selective urokinase plasminogen activator inhibitor. Its potency and selectivity make it a valuable tool for researchers studying the uPA system and a potential starting point for the development of therapeutics targeting uPA-driven pathologies. This guide provides a foundational comparison and the necessary experimental framework to facilitate further investigation and cross-validation of its mechanism of action. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and data.
References
Replicating Key Findings from Early ZK824859 Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the early research findings for ZK824859, a selective urokinase plasminogen activator (uPA) inhibitor. The following sections detail its performance against other relevant proteases, outline the experimental protocols used in its initial characterization, and visualize the key biological pathways and experimental workflows.
Quantitative Data Summary
The initial preclinical data for this compound highlighted its selectivity for human urokinase plasminogen activator (uPA) over other related serine proteases, such as tissue plasminogen activator (tPA) and plasmin. The inhibitory activity is summarized by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound/Target | IC50 (nM) | Species | Reference |
| This compound | |||
| uPA | 79 | Human | [1] |
| tPA | 1580 | Human | [1] |
| Plasmin | 1330 | Human | [1] |
| uPA | 410 | Mouse | [2] |
| tPA | 910 | Mouse | [2] |
| Plasmin | 1600 | Mouse | [2] |
| Comparators | |||
| UK-371,804 | 10 (Ki) | Not Specified | [1] |
| Camostat | 87 | Not Specified | [1] |
| ZK824190 | 237 | Not Specified | [3] |
Signaling Pathway
The urokinase plasminogen activator system plays a crucial role in extracellular matrix degradation, cell migration, and tissue remodeling.[4][5] Inhibition of uPA is a therapeutic strategy to modulate these processes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early research of this compound.
In Vitro uPA Inhibition Assay
This assay determines the potency of an inhibitor against urokinase plasminogen activator.
Materials:
-
Human urokinase (uPA)
-
Chromogenic or fluorogenic uPA substrate (e.g., S-2444 or a 7-amino-4-trifluoromethylcoumarin (AFC)-based substrate)[6]
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.5)
-
This compound and other test compounds
-
96-well microplate[6]
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound and other inhibitors in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor solutions in the assay buffer.
-
In a 96-well plate, add a fixed concentration of human uPA to each well, except for the blank controls.
-
Add the diluted inhibitor solutions to the wells containing uPA. For control wells, add assay buffer or solvent control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[6]
-
Initiate the enzymatic reaction by adding the uPA substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength (e.g., 405 nm for chromogenic substrates or λex = 350 nm / λem = 450 nm for AFC substrates).[6]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Chronic Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This model is used to assess the efficacy of a compound in a preclinical model of multiple sclerosis.[7]
Animals:
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide or Proteolipid Protein (PLP) 139-151[9][10]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis[9]
-
Pertussis toxin[9]
-
This compound
-
Vehicle control
Procedure:
-
Induction of EAE:
-
Treatment:
-
Administer this compound or vehicle control to the mice daily, starting from the day of immunization (prophylactic) or after the onset of clinical signs (therapeutic). The route of administration in early studies was oral (b.i.d.).[2]
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).[11]
-
-
Data Analysis:
-
Record the daily clinical scores for each mouse.
-
Calculate the mean clinical score for each treatment group over time.
-
Compare the severity and progression of the disease between the this compound-treated group and the vehicle control group.
-
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key experimental protocols.
References
- 1. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 8. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
The Untapped Potential of ZK824859 in Anxiety: A Look at the Urokinase Plasminogen Activator System
For researchers, scientists, and drug development professionals, the quest for novel anxiolytic agents is a continuous endeavor. While direct preclinical studies of ZK824859 in animal models of anxiety are not publicly available, its mechanism of action as a urokinase plasminogen activator (uPA) inhibitor positions it as a compound of interest within the emerging field of neuropsychiatric research focused on the uPA system.
This guide provides a comprehensive overview of the existing experimental data related to the uPA system's role in anxiety-like behaviors, offering a theoretical framework for considering the potential effects of a uPA inhibitor like this compound. We will delve into the preclinical evidence, detail experimental protocols, and visualize the complex signaling pathways involved.
The uPA System: A Novel Target in Anxiety and Mood Disorders
Recent studies have implicated the urokinase plasminogen activator (uPA) system in the pathophysiology of neuropsychiatric conditions, including anxiety and depression.[1][2][3][4] The uPA system, traditionally known for its role in fibrinolysis and tissue remodeling, is now understood to play a crucial part in synaptic plasticity, neuroinflammation, and the modulation of key neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[1][2][3]
A pivotal study demonstrated that the overexpression of uPA in the hippocampus of rats mitigated stress-induced anxiety and depression-like behaviors.[1][5] This suggests a complex role for uPA in the brain, where its activity may be crucial for resilience to stress. Conversely, the inhibition of uPA has been explored in the context of addiction, indicating its involvement in reward pathways.[6] These seemingly contradictory findings highlight the nuanced and region-specific functions of the uPA system in the central nervous system.
Preclinical Data on uPA Modulation in Anxiety Models
While no direct data for this compound is available, a key study investigating the effects of hippocampal uPA overexpression provides valuable insights into the system's anxiolytic potential.
| Animal Model | Intervention | Key Findings in Anxiety-Related Behavior | Reference |
| Social Defeat Stress in Rats | Lentiviral-mediated overexpression of uPA in the hippocampus | - Increased time spent in the open arms of the elevated plus maze.- Reduced anxiety index. | [1] |
Experimental Protocols
To facilitate the replication and extension of these findings, below are the detailed methodologies from the key study on uPA overexpression.
Social Defeat Stress Model
-
Animals: Adult male Sprague-Dawley rats were used as intruders, and larger, aggressive male Long-Evans rats served as residents.
-
Procedure: For a set number of consecutive days, intruder rats were introduced into the home cage of a resident rat for a brief period of physical defeat. Following the physical interaction, the intruder was housed in a protective cage within the resident's cage to maintain sensory contact for the remainder of the 24-hour cycle. Control animals were housed in pairs without aggressive encounters.
-
Purpose: This protocol induces a state of chronic social stress, leading to the development of anxiety- and depressive-like behaviors in the intruder rats.
Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.
-
Procedure: Rats were placed at the center of the maze and allowed to explore freely for a 5-minute session. The time spent in and the number of entries into the open and closed arms were recorded.
-
Measures: An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect. The anxiety index is often calculated as 1 - [(time in open arms / total time) + (entries into open arms / total entries)] / 2.
Visualizing the Pathways and Processes
To better understand the complex interactions, the following diagrams illustrate the proposed signaling pathway of uPA in the context of stress and anxiety, and the experimental workflow of a typical preclinical anxiety study.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Roles for Urokinase- and Tissue-Type Plasminogen Activators in the Pathogenesis of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Roles for Urokinase- and Tissue-Type Plasminogen Activators in the Pathogenesis of Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hippocampal Viral-Mediated Urokinase Plasminogen Activator (uPA) Overexpression Mitigates Stress-Induced Anxiety and Depression in Rats by Increasing Brain-Derived Neurotrophic Factor (BDNF) Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
The Role of 5-HT1A Receptors in Anxiolytic and Antidepressant Effects: A Comparative Guide to Key Agonists
A critical evaluation of 5-HT1A receptor agonists is essential for advancing research in anxiety and depression. This guide provides a comparative analysis of well-established 5-HT1A receptor partial agonists, offering insights into their pharmacological profiles, experimental validation, and the signaling pathways they modulate. While the initial query focused on ZK824859, it is important to clarify that current scientific literature identifies this compound as a gonadotropin-releasing hormone (GnRH) receptor antagonist, not a compound primarily targeting 5-HT1A receptors.
This guide will therefore focus on established 5-HT1A receptor partial agonists—Buspirone, Gepirone, and Tandospirone—to provide a relevant and accurate comparison for researchers and drug development professionals.[1] These agents are prominent members of the azapirone class and have been extensively studied for their therapeutic effects mediated through the serotonin (B10506) 1A receptor.[1]
Comparative Pharmacological Profiles
The therapeutic utility and side-effect profiles of 5-HT1A receptor agonists are determined by their binding affinity (Ki), selectivity, and functional activity at the 5-HT1A receptor, as well as their interactions with other receptors.
| Compound | 5-HT1A Receptor Affinity (Ki, nM) | Other Receptor Affinities (Ki, nM) | Functional Activity |
| Buspirone | 1.2 - 4.2 | D2 (4.2 - 580), α1 (26 - 55) | Partial Agonist |
| Gepirone | 1.8 - 5.9 | D2 (>1000), α1 (61) | Partial Agonist |
| Tandospirone | 2.1 - 10 | D2 (2800), α1 (120) | Partial Agonist |
Data compiled from multiple sources indicating a range of reported values.[1]
Buspirone, Gepirone, and Tandospirone all exhibit high affinity for the 5-HT1A receptor and function as partial agonists.[1] This means they bind to the receptor and elicit a response that is lower than that of the endogenous full agonist, serotonin.[1] Their varying affinities for other receptors, such as dopamine (B1211576) (D2) and alpha-1 adrenergic (α1) receptors, contribute to their distinct side-effect profiles.
Experimental Protocols
1. Radioligand Binding Assay:
This assay is a fundamental technique used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To quantify the affinity (Ki) of test compounds (e.g., Buspirone, Gepirone, Tandospirone) for the 5-HT1A receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
Radioligand, typically [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Test compounds at various concentrations.
-
Incubation buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from competition binding curves.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. Functional Assay (e.g., cAMP Assay):
This assay measures the functional consequence of receptor activation, such as the inhibition of adenylyl cyclase.
-
Objective: To determine the functional activity (e.g., partial agonism) of test compounds at the 5-HT1A receptor.
-
Materials:
-
Cells expressing the 5-HT1A receptor and a reporter system (e.g., cAMP-sensitive element).
-
Test compounds at various concentrations.
-
Forskolin (an activator of adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Cells are pre-incubated with the test compounds at various concentrations.
-
Adenylyl cyclase is then stimulated with forskolin.
-
The activation of the 5-HT1A receptor by an agonist will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1]
-
The amount of cAMP produced is quantified using a suitable detection kit.
-
The potency (EC50) and efficacy (Emax) of the test compound are determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflow
5-HT1A Receptor Signaling Pathway:
Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to a neuronal inhibitory response.
Caption: 5-HT1A receptor activation inhibits adenylyl cyclase and opens G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
Experimental Workflow for Radioligand Binding Assay:
The following diagram illustrates the key steps involved in a competitive radioligand binding assay.
Caption: A streamlined workflow for determining the binding affinity of a compound to its target receptor.
Conclusion
The choice between Buspirone, Gepirone, and Tandospirone for research or therapeutic development depends on the specific application and desired pharmacological profile.[1] Buspirone serves as a well-established benchmark with extensive data available.[1] The distinct pharmacokinetic and off-target binding profiles of Gepirone and Tandospirone offer alternative options for study design and potential clinical use.[1] A thorough understanding of their comparative pharmacology, grounded in the experimental methodologies described, is crucial for making informed decisions in the pursuit of novel treatments for anxiety and depressive disorders.
References
Safety Operating Guide
Prudent Disposal Practices for Laboratory Chemical ZK824859: A General Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for the compound ZK824859 could not be located. The following information provides essential, general procedures for the safe handling and disposal of laboratory chemical waste. Researchers, scientists, and drug development professionals must consult the substance-specific SDS for this compound prior to any handling or disposal to ensure compliance with safety and environmental regulations.
This guide is intended to supplement, not replace, institutional and regulatory protocols. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to take the following safety measures. These precautions are fundamental to minimizing risks associated with handling potentially hazardous chemical waste.
-
Consult the Safety Data Sheet (SDS): The SDS for the specific chemical is the primary source of information regarding hazards, handling, and emergency procedures.
-
Work in a Ventilated Area: All handling and preparation of chemical waste for disposal should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times. This includes, at a minimum, safety goggles, a lab coat, and chemical-resistant gloves.[1] For procedures with a risk of splashing, a face shield is also recommended.[1]
-
Avoid Incompatibles: Never mix incompatible waste streams.[2] For instance, acids should be kept separate from cyanide compounds to prevent the generation of highly toxic hydrogen cyanide gas.[1] Always consult the SDS for specific chemical incompatibilities.
-
Emergency Preparedness: Ensure that an emergency safety shower and eyewash station are readily accessible and have been recently tested.[1] It is also advisable not to work alone when handling hazardous waste.[1]
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling chemical waste. Specific requirements may vary based on the hazards identified in the chemical's SDS.
| Protective Equipment | Specifications | Rationale |
| Eye Protection | Safety goggles or a face shield. | Protects against chemical splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). A minimum thickness of 0.11 mm and a breakthrough time of 480 minutes are recommended. | Prevents skin contact with hazardous materials.[1] |
| Protective Clothing | Laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use may be required based on the volatility and toxicity of the waste. Consult the SDS and institutional EHS for specific guidance. | Prevents inhalation of hazardous vapors or particulates. |
Step-by-Step Disposal Protocol
The proper disposal of chemical waste requires careful segregation and containment. The following steps outline a general procedure for managing chemical waste in a laboratory setting.
-
Waste Identification and Segregation:
-
Properly identify and classify all chemical waste.
-
Segregate waste streams to prevent dangerous reactions.[2] Do not mix solid and liquid waste unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Selection and Labeling:
-
Waste Accumulation and Storage:
-
Keep waste containers closed except when adding waste.[2]
-
Store liquid waste containers in secondary containment to prevent spills.[2]
-
Accumulate waste in a designated satellite accumulation area within the laboratory.
-
Do not store more than 10 gallons of hazardous waste in your lab at any one time.[2]
-
-
Disposal of Liquid Waste:
-
Disposal of Solid Waste:
-
Collect solid chemical waste, such as contaminated gloves, bench paper, and empty vials, in a designated, labeled container.
-
Ensure that no free liquids are present in the solid waste container.
-
-
Disposal of Empty Containers:
-
Thoroughly empty all contents from chemical containers before rinsing.[2]
-
The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste.[2]
-
For containers that held highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[2]
-
-
Requesting Waste Pickup:
-
Once a waste container is full, schedule a pickup with your institution's EHS department.[2]
-
Ensure all labeling is complete and accurate before the scheduled pickup.
-
Experimental Workflow and Signaling Pathways
As a general procedural guide for chemical disposal, a detailed experimental workflow or signaling pathway is not applicable. However, a logical workflow for the proper disposal of laboratory chemical waste is presented below.
Caption: Workflow for the proper disposal of laboratory chemical waste.
This procedural information is designed to provide a foundation for the safe and compliant disposal of laboratory chemical waste. Always prioritize the specific guidance found in the Safety Data Sheet for any chemical you are handling and adhere to all institutional and regulatory requirements.
References
Essential Safety and Logistical Information for Handling ZK824859
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of ZK824859, a selective urokinase plasminogen activator (uPA) inhibitor. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
A comprehensive datasheet with all physical and chemical properties for this compound is not publicly available. However, the following information has been compiled from available sources.
| Property | Value |
| IUPAC Name | (2R)-2-[[6-[[3'-(aminomethyl)-5-methylbiphenyl-3-yl]oxy]-3,5-difluoropyridin-2-yl]oxy]butanoic acid |
| Molecular Formula | C23H22F2N2O4 |
| Molecular Weight | 428.43 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. |
Personal Protective Equipment (PPE) and Safety Precautions
As a serine protease inhibitor, this compound requires careful handling to avoid potential biological effects. Standard laboratory personal protective equipment should be worn at all times.
Core Requirements:
-
Eye Protection: Safety glasses or goggles are mandatory to protect from splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A lab coat must be worn to protect skin and clothing.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or dust.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and ensure they are comfortable for breathing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Operational Plans: Handling and Storage
Receiving and Storage:
Upon receipt, visually inspect the container for any damage. This compound should be stored in a tightly sealed container at -20°C for long-term stability. For short-term use, refrigerated storage at 4°C may be acceptable, but always refer to the supplier's specific recommendations.
Solution Preparation:
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, carefully weigh the desired amount of the solid compound in a chemical fume hood. Add the appropriate volume of DMSO to achieve the desired concentration. Ensure the solution is thoroughly mixed before use. For in vivo studies, further dilution in appropriate vehicles will be necessary.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, should be treated as chemical waste. Dispose of this waste in accordance with local, state, and federal regulations for hazardous materials. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
In Vitro uPA Inhibition Assay
This protocol outlines a typical in vitro experiment to determine the inhibitory activity of this compound on urokinase plasminogen activator.
Materials:
-
Human urokinase plasminogen activator (uPA)
-
This compound
-
Fluorogenic uPA substrate (e.g., a peptide substrate conjugated to a fluorophore like AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of human uPA in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
Add assay buffer to all wells of the 96-well plate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the appropriate wells.
-
Add the uPA working solution to all wells except for the blank (no enzyme) controls.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each well.
-
Plot the reaction rate as a function of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the uPA activity.
-
Mandatory Visualizations
This compound Mechanism of Action: Inhibition of the uPA Signaling Pathway```dot
Caption: Workflow for determining the inhibitory potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
